molecular formula C20H19N B3053919 4-[(4-Pentylphenyl)ethynyl]benzonitrile CAS No. 56982-41-3

4-[(4-Pentylphenyl)ethynyl]benzonitrile

Cat. No.: B3053919
CAS No.: 56982-41-3
M. Wt: 273.4
InChI Key: FXQIMFIGGHKPGL-UHFFFAOYSA-N
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Description

4-[(4-Pentylphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C20H19N and a molecular weight of 273.38 g/mol . This chemical features a tolane core structure, characterized by a rigid, linear phenylethynyl linkage that connects a 4-pentylphenyl group and a benzonitrile moiety. The benzonitrile functional group is of significant interest in medicinal chemistry and materials science. In drug discovery, the nitrile group can enhance a compound's binding affinity to biological targets through hydrogen bonding and dipole-dipole interactions, and it often improves pharmacokinetic properties by reducing lipophilicity and increasing metabolic stability . The rigid, linear architecture of tolane-based molecules like this one also makes them valuable building blocks in materials chemistry. Researchers utilize such structures in the development of liquid crystals, organic semiconductors, and molecular wires, where the conjugated system can facilitate electron delocalization . As a building block, this compound can be used in various cross-coupling reactions to create more complex molecular architectures. 4-[(4-Pentylphenyl)ethynyl]benzonitrile is provided for research applications only and is not intended for diagnostic, therapeutic, or any human use. Proper laboratory practices should be observed, and the compound should be handled by qualified personnel only. For specific storage conditions, please refer to the product documentation, as some suppliers may recommend cold-chain transportation .

Properties

IUPAC Name

4-[2-(4-pentylphenyl)ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQIMFIGGHKPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724063
Record name 4-[(4-Pentylphenyl)ethynyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56982-41-3
Record name 4-[(4-Pentylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Electronic Properties of Pentyl-Substituted Diphenylacetylene Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Diphenylacetylene (tolane) derivatives are a cornerstone of modern materials science, prized for their rigid, linear π-conjugated structure which facilitates desirable electronic and photophysical properties. The strategic functionalization of this core with specific substituents allows for the fine-tuning of these properties for applications ranging from organic light-emitting diodes (OLEDs) to liquid crystals and molecular wires. This technical guide provides an in-depth exploration of the electronic properties of a specific, yet significant, class of these materials: pentyl-substituted diphenylacetylene nitriles. We will dissect the synergistic effects of the electron-donating alkyl (pentyl) chain and the electron-withdrawing nitrile (-CN) group on the molecule's electronic structure. This document offers researchers and drug development professionals a comprehensive overview, blending fundamental principles with detailed experimental and computational methodologies, to understand and harness the potential of these molecules.

Introduction: The Diphenylacetylene Core as a Molecular Scaffold

Diphenylacetylene, also known as tolan, is a hydrocarbon consisting of two phenyl groups linked by an acetylene unit.[1] Its rigid, linear geometry and extended π-conjugation make it an exceptional building block in organic electronics and materials chemistry.[2] The electronic properties of the tolane core can be precisely modulated by attaching functional groups to the terminal phenyl rings. This guide focuses on molecules co-functionalized with:

  • Pentyl Group (-C₅H₁₁): A five-carbon alkyl chain. While weakly electron-donating, its primary role is to enhance solubility in common organic solvents and to influence intermolecular packing and morphology. In many systems, long alkyl chains are crucial for inducing liquid crystalline phases.[3][4]

  • Nitrile Group (-C≡N): A potent electron-withdrawing group. Its inclusion significantly impacts the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the optical and electrochemical characteristics of the molecule.[5]

Understanding the interplay between these substituents is critical for designing materials with tailored electronic behaviors, such as specific absorption/emission wavelengths, electrochemical stability, and charge transport capabilities.

Synthetic Considerations

While this guide focuses on electronic properties, a brief overview of the synthesis provides essential context. Pentyl-substituted diphenylacetylene nitriles are typically synthesized via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction efficiently forms the crucial carbon-carbon bond between a terminal alkyne and an aryl halide.

cluster_reactants Reactants cluster_reagents Catalytic System R1 4-Pentylphenylacetylene Proc Sonogashira Cross-Coupling R1->Proc R2 4-Iodobenzonitrile R2->Proc Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Proc [Catalyst] Coc Cu(I) Co-catalyst (e.g., CuI) Coc->Proc Base Amine Base (e.g., TEA, DIPEA) Base->Proc Prod 4-Pentyl-4'-cyano-diphenylacetylene Proc->Prod

A simplified workflow for the Sonogashira synthesis of a target molecule.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential to build a complete picture of the molecule's electronic behavior. Spectroscopic and electrochemical methods provide direct, measurable data on energy levels and transitions.

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques probe the transitions between electronic states. UV-Vis spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO (or other higher-energy orbitals), while photoluminescence (PL) spectroscopy measures the energy released when the electron returns to the ground state.

Causality Behind Experimental Choices: The choice of solvent is critical. The phenomenon of solvatochromism , a change in absorption or emission color with solvent polarity, reveals crucial information about the molecule's dipole moment in its ground and excited states.[6][7] A red-shift (bathochromic shift) in more polar solvents indicates that the excited state is more polar than the ground state, a common feature in donor-acceptor molecules.[8]

Experimental Protocol: UV-Vis and Photoluminescence Analysis

  • Sample Preparation: Prepare a stock solution of the diphenylacetylene nitrile in a high-purity solvent (e.g., dichloromethane, THF) at a concentration of ~1 mg/mL. Create a series of dilute solutions (~10⁻⁵ to 10⁻⁶ M) in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile, DMSO).

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λabs).

  • Photoluminescence (PL) Measurement:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis: Analyze the shifts in λabs and λem as a function of solvent polarity to determine the solvatochromic behavior.[9]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a compound is oxidized and reduced, we can directly estimate the HOMO and LUMO energy levels.[10][11]

Causality Behind Experimental Choices: The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard because its redox potential is well-defined and relatively stable across different non-aqueous solvent systems.[10] This allows for reliable referencing of the measured potentials. The supporting electrolyte (e.g., TBAPF₆) is necessary to ensure conductivity of the solution, while the solvent must be electrochemically stable within the potential window of the experiment.

Experimental Protocol: Cyclic Voltammetry

  • System Preparation:

    • Solvent: Use a dry, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).

    • Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Electrodes: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.

  • Measurement:

    • Dissolve the diphenylacetylene nitrile sample in the electrolyte solution to a concentration of ~1-2 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Record a cyclic voltammogram by scanning the potential at a defined rate (e.g., 100 mV/s).[10]

    • After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram to reference the potentials.

  • Data Analysis & HOMO/LUMO Estimation:

    • Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) events from the voltammogram.

    • Use the following empirical formulas to estimate the energy levels:

      • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 5.1]

      • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 5.1] (Note: The value 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

Relationship between HOMO/LUMO levels and measurable properties.

Structure-Property Relationships and Data Synthesis

By combining experimental and theoretical results, we can establish clear relationships between the molecular structure and the observed electronic properties.

PropertyTypical Value RangeInfluence of Substituents
λabs (nm) 300 - 350 nmThe extended π-system of the diphenylacetylene core dictates this range. [2]The nitrile group may cause a slight red-shift compared to the unsubstituted parent molecule.
Eox (vs Fc/Fc⁺) +0.8 to +1.5 VPrimarily determined by the HOMO level. The weakly donating pentyl group slightly lowers this potential (easier to oxidize) compared to an unsubstituted tolane.
Ered (vs Fc/Fc⁺) -1.5 to -2.2 VPrimarily determined by the LUMO level. The strongly electron-withdrawing nitrile group makes this potential less negative (easier to reduce).
EHOMO (eV) -5.9 to -6.6 eVThe HOMO is typically distributed across the entire π-conjugated backbone.
ELUMO (eV) -3.0 to -3.6 eVThe LUMO often shows significant electron density localized near the electron-withdrawing nitrile group.
Egap (eV) ~3.0 eVThe donor-acceptor character introduced by the substituents narrows the gap compared to unsubstituted diphenylacetylene.

Note: The values in this table are representative estimates based on the general properties of diphenylacetylene derivatives and are intended for illustrative purposes.

The presence of the electron-withdrawing nitrile group effectively stabilizes (lowers the energy of) the LUMO, while having a less pronounced effect on the HOMO. Conversely, the electron-donating pentyl group slightly destabilizes (raises the energy of) the HOMO. The net result is a reduction in the HOMO-LUMO gap compared to the parent diphenylacetylene molecule, which is a key strategy in tuning materials for specific electronic applications. This modulation of frontier orbital energies is also fundamental to controlling charge transport characteristics in organic semiconductor devices. [12][13]

Summary and Outlook

The electronic properties of pentyl-substituted diphenylacetylene nitriles are governed by a delicate balance between the rigid π-conjugated core, the solubilizing/morphology-directing pentyl group, and the electron-withdrawing nitrile group. Through a synergistic combination of spectroscopic (UV-Vis, PL), electrochemical (CV), and computational (DFT) methods, a detailed understanding of the frontier molecular orbitals and their corresponding energy levels can be achieved. This knowledge is paramount for the rational design of new materials for advanced applications. Future work in this area will likely focus on incorporating these well-understood molecular units into more complex architectures, such as oligomers and polymers, to further enhance charge transport and explore novel optoelectronic device functionalities.

References

  • ESI The solvatochromic shift of absorption spectra of 4,4` substituted phenylacetylene.
  • Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule. (2003). Manonmaniyam Sundaranar University.
  • Redox-Dependent Conformational Switching of Diphenylacetylenes. (2014). MDPI.
  • Charge transport through a single molecule of trans-1-bis-diazofluorene [60]fullerene.
  • Redox-dependent conformational switching of diphenylacetylenes. (2014). PubMed.
  • Diphenylacetylene. PubChem, NIH.
  • Excited states of diphenylacetylene (tolan): Near and vacuum UV polarization spectroscopy. (2024). Roskilde University.
  • Birefringence and photoluminescence properties of diphenylacetylene-based liquid crystal dimers.
  • “Janus” Liquid Crystals Based on Diphenylacetylene. White Rose eTheses Online.
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  • Diphenylacetylene. NIST WebBook.
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  • Redox-dependent conformational switching of diphenylacetylenes. (2014). ePrints Soton.
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  • Synthesis and non-linear properties of disubstituted diphenylacetylene and related compounds.
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube.
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  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
  • Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. RSC Publishing.
  • Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. MDPI.
  • The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. (2024). Beilstein Journal of Organic Chemistry.
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  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scientific Research Publishing.
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Sources

Methodological & Application

Application Notes and Protocols for the Purification of Tolane-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Tolane-Based Liquid Crystalline Materials

Tolane-based liquid crystals are a significant class of mesogenic compounds, characterized by a rigid core containing a diphenylacetylene (tolane) unit. This structural motif imparts desirable properties such as high birefringence, wide nematic ranges, and good chemical stability, making them indispensable in advanced optical and electronic applications, including high-performance liquid crystal displays (LCDs) and optical data storage.[1][2] The performance of these materials is, however, critically dependent on their purity. Even minute amounts of impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products, can significantly alter the mesomorphic properties, leading to a depression of the clearing point, an increase in viscosity, and a reduction in the voltage holding ratio.[3] Therefore, rigorous purification is a non-negotiable step in the synthesis and development of tolane-based liquid crystals to ensure optimal device performance and reproducibility.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the purification of tolane-based liquid crystals. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of the principles and techniques necessary to achieve the high levels of purity demanded by modern applications.

Pre-Purification Considerations: Understanding the Impurity Profile

Before embarking on a purification strategy, it is crucial to have a preliminary understanding of the potential impurities present in the crude tolane product. Common impurities may include:

  • Unreacted Starting Materials: Such as substituted phenylacetylenes and aryl halides from Sonogashira coupling reactions.

  • Homocoupling Products: For example, the formation of diphenyldiacetylene (a Glaser coupling byproduct).

  • Catalyst Residues: Palladium and copper catalysts used in cross-coupling reactions.

  • Solvents and Reagents: Residual solvents from the reaction and workup steps.

A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the complexity of the crude mixture and guide the selection of the most appropriate purification method.

Purification Strategies: A Multi-Modal Approach

A single purification technique is often insufficient to achieve the desired level of purity for liquid crystalline materials. A multi-step approach, combining different methods that exploit distinct physicochemical properties of the target compound and its impurities, is generally the most effective strategy. The choice and sequence of these methods are dictated by the nature of the tolane derivative and its impurity profile.

Purification_Workflow cluster_0 Purification Workflow for Tolane-Based Liquid Crystals Crude_Product Crude Tolane Product Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Further Purification (if needed) Purity_Analysis Purity Analysis (DSC, NMR, HPLC) Recrystallization->Purity_Analysis Sublimation Sublimation Column_Chromatography->Sublimation Final Polishing (for volatile solids) Column_Chromatography->Purity_Analysis Sublimation->Purity_Analysis Pure_LC High-Purity Tolane Liquid Crystal Purity_Analysis->Pure_LC Purity > 99.9%

Figure 1: A generalized workflow for the purification of tolane-based liquid crystals, often involving a combination of techniques to achieve the desired purity.

Protocol 1: Recrystallization - The Workhorse of Solid Purification

Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[4][] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the tolane derivative sparingly at room temperature but have high solubility at its boiling point. This differential solubility is the driving force for crystallization upon cooling. The solvent's boiling point should also be lower than the melting point of the tolane to prevent the compound from "oiling out."[6]

  • Cooling Rate: Slow cooling is crucial for the formation of well-defined, large crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.

  • Activated Charcoal: For removing colored impurities, which are common in conjugated systems like tolanes, a small amount of activated charcoal can be added to the hot solution.[6][7] The charcoal adsorbs the colored molecules, which are then removed by hot filtration.

Detailed Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test the solubility of the crude tolane in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene) to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude tolane derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. Use a magnetic stirrer and a hot plate for efficient dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is critical and must be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. To promote the growth of large crystals, insulate the flask with glass wool or place it in a Dewar flask.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

ParameterRecommendationRationale
Solvent Choice High solubility at high temp, low at low tempMaximizes yield and purity
Cooling Rate Slow and undisturbedPromotes large, pure crystal formation
Washing Solvent Cold recrystallization solventRemoves impurities without dissolving the product

Table 1: Key Parameters for the Recrystallization of Tolane-Based Liquid Crystals.

Protocol 2: Column Chromatography - For High-Resolution Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8][9][10][11][12] It is particularly useful for separating tolane derivatives from closely related impurities that have similar solubilities, making recrystallization less effective.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like many tolane derivatives.[8][12] Alumina can also be used, and its activity can be adjusted by adding water.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically chosen through preliminary TLC analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target tolane. A gradient elution, where the polarity of the solvent is gradually increased, is often employed to effectively separate a mixture of compounds with varying polarities.

  • Column Packing: A well-packed column is essential for high-resolution separation. The stationary phase should be packed uniformly to avoid channeling, which can lead to poor separation.

Detailed Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and elute with different solvent mixtures (e.g., hexane/ethyl acetate, toluene/hexane) to find a system that gives good separation between the desired tolane and its impurities.

  • Column Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading: Dissolve the crude tolane in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions. Combine the fractions containing the pure tolane derivative.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

ParameterRecommendationRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Good for moderately polar compounds
Eluent Selection Based on TLC (Rf of target ~0.3)Ensures optimal separation
Elution Mode Isocratic or gradientGradient for complex mixtures

Table 2: Key Parameters for Column Chromatography of Tolane-Based Liquid Crystals.

Protocol 3: Sublimation - For High Purity of Volatile Solids

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, followed by condensation of the gas back into a pure solid.[4][7][13][14] This method is particularly effective for purifying volatile solids and removing non-volatile impurities. Many tolane-based liquid crystals have sufficient vapor pressure to be purified by sublimation, especially under reduced pressure.

Causality Behind Experimental Choices:

  • Vacuum: Applying a vacuum lowers the sublimation point of the compound, allowing the process to be carried out at a lower temperature.[13] This is crucial for thermally sensitive tolanes that might decompose at their atmospheric pressure sublimation point.

  • Temperature Gradient: A controlled temperature gradient between the heating surface and the cold finger is essential. The temperature of the heating surface should be high enough to induce sublimation but below the melting point of the compound to avoid melting. The cold finger must be sufficiently cold to ensure efficient condensation of the vapor.

Detailed Step-by-Step Methodology:

  • Apparatus Setup: Assemble the sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger for condensation, and a connection to a vacuum source.

  • Sample Loading: Place the crude tolane derivative at the bottom of the sublimation apparatus.

  • Applying Vacuum: Evacuate the apparatus to a high vacuum (typically < 0.1 mmHg).

  • Heating and Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the apparatus containing the crude sample using a heating mantle or oil bath.

  • Sublimation and Condensation: The pure tolane will sublime and then deposit as crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

ParameterRecommendationRationale
Pressure High vacuum (< 0.1 mmHg)Lowers sublimation temperature
Heating Temperature Just below melting pointPrevents melting, ensures sublimation
Condenser Temperature As low as practically possibleMaximizes condensation efficiency

Table 3: Key Parameters for Sublimation of Tolane-Based Liquid Crystals.

Advanced Purification Technique: Zone Refining

For achieving the highest possible purity (≥99.999%), zone refining is a powerful technique.[15][16] It involves repeatedly passing a narrow molten zone through a solid charge of the material.[17] Impurities, which are typically more soluble in the molten phase, are swept along with the molten zone to one end of the charge, leaving behind a highly purified solid.[15][18] While slow, this method can be invaluable for applications demanding ultra-pure liquid crystals.[19]

Zone_Refining cluster_1 Zone Refining Process Ingot Impure Solid Molten Zone Purified Solid Ingot:f1->Ingot:f2 Direction of Heater Movement label_impurities Impurities concentrate in molten zone

Figure 2: Schematic representation of the zone refining process, where a molten zone traverses a solid ingot, concentrating impurities at one end.

Assessment of Purity: Validating the Purification Protocol

The success of any purification protocol must be validated by rigorous analytical techniques.

  • Differential Scanning Calorimetry (DSC): DSC is a primary tool for determining the purity of liquid crystalline materials.[20][21] A sharp, well-defined melting point and clearing point with a narrow transition range are indicative of high purity. Impurities typically broaden these transitions and depress the transition temperatures.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified tolane and for detecting the presence of any residual impurities.[22][23] The absence of extraneous peaks in the NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of organic compounds. A single, sharp peak in the chromatogram indicates a pure compound.

Conclusion

The purification of tolane-based liquid crystals is a critical and often challenging aspect of their synthesis and application. A systematic and multi-pronged approach, combining techniques such as recrystallization, column chromatography, and sublimation, is essential to achieve the high levels of purity required for demanding applications. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively purify these important materials, thereby enabling the development of next-generation liquid crystal technologies.

References

  • Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018, May 12). learnfatafat.com. [Link]

  • Methods of Purification of Organic Compounds. (n.d.). NCERT. [Link]

  • High-Speed Zone Refining. (2016, June 16). American Laboratory. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Chemistry LibreTexts.
  • Sublimation. (2021, June 20). Chemistry LibreTexts. [Link]

  • Sublimation - Purification of Organic compounds. (2016, March 9). BrainKart. [Link]

  • New Zone Refining Techniques for Chemical Compounds. (n.d.).
  • The Purification of Organic Solvents by the Combined Application of Normal Freezing and Zone Melting. (1971). Periodica Polytechnica Chemical Engineering.
  • Zone Refining Unit. (n.d.). Bhabha Atomic Research Centre. [Link]

  • Zone melting. (2026, January 21). Britannica. [Link]

  • Synthesis of Asymmetric Tolane Liquid Crystals for Display Application. (1998). SPIE Proceedings. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. [Link]

  • Column Chromatography - What are Different Types and How to Select Right Method. (2023, October 30). Hawach Scientific. [Link]

  • Purification of liquid crystals and liquid crystal composition. (1996, July 30).
  • Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. [Link]

  • Regimes of the liquid crystal purification by means of ion capturing agents. (n.d.). ResearchGate. [Link]

  • Crystallization-Induced Emission Enhancement of a Simple Tolane-Based Mesogenic Luminogen. (2015, September 2). The Journal of Physical Chemistry C. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Column Chromatography- Definition, Principle, Parts, Steps, Uses. (2022, January 7). Microbe Notes. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Characterization of Liquid Crystals: A Literature Review. (2016, July 22). Oriental Journal of Chemistry. [Link]

  • Malononitrile. (n.d.). Organic Syntheses. [Link]

  • Ionic liquid crystals: synthesis and characterization via NMR, DSC, POM, X-ray diffraction and ionic conductivity of asymmetric viologen bistriflimide salts. (2021, April 15). The University of Aberdeen Research Portal. [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube. [Link]

  • Bis-tolane liquid crystals terminated by 2,2-difluorovinyloxyl with high birefringence and large electrical anisotropy. (2025, August 10). ResearchGate. [Link]

  • Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. (2017, August 2). ResearchGate. [Link]

  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. [Link]

  • Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. (n.d.). ResearchGate. [Link]

  • Method of preparing p-cyanophenol like compound. (n.d.).
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. (2020, April 9). MDPI. [Link]

  • High Birefringence Liquid Crystals. (2013, September 3). MDPI. [Link]

  • Impurity-induced nematic-isotropic transition of liquid crystals. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Semantic Scholar. [Link]

  • An Introduction to Liquid Crystals and It‟s Types Nematic, Smetic and Cholestric Crystals. (n.d.). IRJIET. [Link]

  • Synthesis of 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-beta-D-xylopyranoside. (n.d.). PubMed. [Link]

  • Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. (2024, July 24). Taylor & Francis Online. [Link]

  • 4-Alkoxy- And 4-Amino-2, 2-Bipyrrole Synthesis. (n.d.). Amanote Research. [Link]

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Application Note: DSC Phase Transition Measurement of 4-[(4-Pentylphenyl)ethynyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the Differential Scanning Calorimetry (DSC) characterization of 4-[(4-Pentylphenyl)ethynyl]benzonitrile .

Abstract & Introduction

This guide details the protocol for determining the phase transition temperatures and enthalpies of 4-[(4-Pentylphenyl)ethynyl]benzonitrile (CAS: 56982-41-3), a liquid crystalline material belonging to the tolane (diphenylacetylene) family.

Unlike its biphenyl analogue (5CB) or terphenyl analogue (5CT), this compound features an ethynyl (


) bridge, which imparts high birefringence (

) and low viscosity, making it critical for high-frequency switching applications. Accurate DSC characterization is essential to define its operating temperature range (Nematic phase stability) and to identify supercooling behavior.

Key Objectives:

  • Determine the Melting Point (

    
    : Crystal 
    
    
    
    Nematic).
  • Determine the Clearing Point (

    
    : Nematic 
    
    
    
    Isotropic).
  • Quantify Enthalpy of Transitions (

    
    ) to assess phase purity and order parameters.
    

Material Properties & Safety

  • Chemical Name: 4-[(4-Pentylphenyl)ethynyl]benzonitrile[1]

  • Synonyms: 4-Cyano-4'-pentyltolane; 4-(4-Pentylphenylethynyl)benzonitrile.

  • CAS Number: 56982-41-3[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 273.37 g/mol

  • Expected Phases: Crystalline (K)

    
     Nematic (N) 
    
    
    
    Isotropic (I).[3][4]

Critical Note on Nomenclature: Do not confuse this compound with 5CT (4-Cyano-4''-pentyl-p-terphenyl), which has a significantly higher melting point (


). The tolane derivative discussed here typically melts in the 

range.

Experimental Protocol

Instrument Preparation
  • Instrument: Heat-Flux DSC (e.g., TA Instruments Discovery Series, Mettler Toledo DSC 3, or PerkinElmer DSC 8000).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards. Ensure temperature accuracy is within
    
    
    .
  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min. (Prevents oxidation of the ethynyl bridge at high temperatures).
    
Sample Preparation
  • Pan Selection: Hermetically sealed Aluminum pans (Tzero or standard).

    • Reasoning: Liquid crystals can creep or sublime near the clearing point. Hermetic sealing ensures mass integrity and prevents sensor contamination.

  • Sample Mass: 3.0 -- 5.0 mg.

    • Reasoning: Large enough to detect weak Nematic-Isotropic transitions, but small enough to minimize thermal gradients (thermal lag).

  • Reference: Empty hermetic aluminum pan of matched weight (

    
     mg).
    
Thermal Cycle (The "Heat-Cool-Heat" Method)

To ensure data integrity, a three-step cycle is required to erase thermal history (e.g., polymorphism from storage) and observe reversible transitions.

Step 1: Conditioning (History Erasure)

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Isotherm: Hold for 2 minutes at

    
    .
    
  • Purpose: Melts the sample completely to the Isotropic phase, removing any metastable crystals formed during synthesis or storage.

Step 2: Cooling (Crystallization & Supercooling)

  • Ramp: Cool from

    
     to 
    
    
    
    at
    
    
    .
  • Purpose: Identify the Isotropic

    
     Nematic (
    
    
    
    ) transition and the Crystallization temperature (
    
    
    ). Note that tolanes often exhibit significant supercooling; crystallization may occur far below the melting point.

Step 3: Heating (Measurement Scan)

  • Ramp: Heat from

    
     to 
    
    
    
    at 2°C/min or 5°C/min .
  • Purpose: This is the critical data collection step. A slower rate (

    
    ) improves the resolution of the Nematic-Isotropic peak, which can be narrow and weak.
    
Workflow Diagram

DSC_Protocol Start Start: Sample Loading (3-5 mg, Hermetic Pan) Check Baseline Check (Flatness < 1 mW) Start->Check Heat1 Heat 1: 0°C to 120°C (10°C/min) Erase Thermal History Check->Heat1 Pass Iso1 Isotherm: 120°C (2 min) Heat1->Iso1 Cool1 Cool 1: 120°C to -20°C (5°C/min) Detect Supercooling Iso1->Cool1 Heat2 Heat 2: -20°C to 120°C (2°C/min) CRITICAL MEASUREMENT Cool1->Heat2 Analyze Data Analysis Integrate Peaks Heat2->Analyze

Figure 1: Validated DSC thermal cycle for Tolane Liquid Crystals to ensure removal of thermal history and accurate capture of phase transitions.

Data Analysis & Interpretation

Expected Thermogram Features

Upon analyzing the Heat 2 curve, you will observe two distinct endothermic events:

  • Melting Peak (

    
    ): 
    
    • Type: Sharp, high-enthalpy endotherm.

    • Location: Typically

      
       (dependent on purity).
      
    • Measurement: Report the Onset Temperature (

      
      ). This is the thermodynamic melting point.
      
    • Enthalpy: Large

      
       (typically 
      
      
      
      ).
  • Clearing Peak (

    
    ): 
    
    • Type: Small, weak endotherm.

    • Location: Typically

      
      .
      
    • Measurement: Report the Peak Temperature (

      
      ). Due to the second-order nature (or weak first-order) of the N-I transition, the peak is often used, though onset is valid for pure materials.
      
    • Enthalpy: Small

      
       (typically 
      
      
      
      ). Note: You may need to zoom in on the baseline to see this peak.
Data Reporting Table

Summarize your findings in the following format:

TransitionSymbolTemp TypeValue (°C)Enthalpy (J/g)Notes
Melting

Onset[Measured][Measured]Solid

Nematic
Clearing

Peak[Measured][Measured]Nematic

Isotropic
Crystallization

Onset[Measured][Measured]From Cooling Run

Troubleshooting & Expert Tips

  • Supercooling Hysteresis: It is normal for the crystallization temperature (

    
    ) in the cooling run to be 
    
    
    
    lower than the melting temperature (
    
    
    ) in the heating run. This is a kinetic effect common in tolanes.
  • "Missing" Nematic Phase: If you only see one peak (Crystal

    
     Isotropic), the material may be monotropic  (Nematic phase only stable upon cooling) or the 
    
    
    
    is very close to
    
    
    . Check the cooling curve carefully for a small shoulder before crystallization.
  • Baseline Curvature: The Nematic phase has a different heat capacity (

    
    ) than the Isotropic phase. Expect a step-change in the baseline level before and after the 
    
    
    
    peak.

References

  • General LC DSC Protocol: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard reference for DSC of organic transitions).
  • Tolane Properties: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. (Discusses the effect of ethynyl bridges on phase stability).
  • Comparative Data (5CB/5CT): Merck KGaA. (n.d.). Licristal® Liquid Crystal Data Sheets. (Reference for standard biphenyl/terphenyl transition ranges).

Sources

Revealing the Mesophases: A Guide to Polarized Optical Microscopy (POM) Textures of Cyano-Tolanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique World of Cyano-Tolane Liquid Crystals

Cyano-tolanes represent a significant class of calamitic (rod-shaped) thermotropic liquid crystals, pivotal in materials science and drug development for their unique electro-optical properties.[1][2] Their molecular architecture, characterized by a rigid tolane core and a terminal cyano group, imparts a strong dipole moment and promotes the formation of distinct liquid crystalline phases (mesophases) upon temperature variation.[3][4] Understanding the transitions between these mesophases is crucial for harnessing their potential. Polarized Optical Microscopy (POM) stands as the primary and most direct method for the characterization and identification of these phases through their distinctive optical textures.[5][6][7][8] This guide provides an in-depth exploration of the principles and protocols for analyzing the POM textures of cyano-tolanes, aimed at researchers, scientists, and professionals in drug development.

The Principle of Polarized Optical Microscopy: A Window into Anisotropy

The magic of POM lies in its ability to visualize molecular order. Liquid crystals are optically anisotropic, meaning their refractive index depends on the orientation of the molecules relative to the polarization of light.[5][9][10] This property, known as birefringence, is the cornerstone of POM.[5][10][11]

In a POM setup, light from a source is first passed through a polarizer, which allows light waves oscillating in only one plane to pass through.[12][13] This linearly polarized light then interacts with the liquid crystal sample. Due to birefringence, the light is split into two components: an ordinary ray and an extraordinary ray, which travel at different speeds and are polarized perpendicular to each other.[13] Upon exiting the sample, these two rays are out of phase. An analyzer, which is another polarizer oriented perpendicular to the first, recombines these rays.[12] The resulting interference creates the characteristic colors and patterns, or "textures," that are unique to each liquid crystal phase.[12][13] Isotropic liquids, which have a single refractive index, appear dark under crossed polarizers because the light's polarization is not altered.[9][10]

Core Experimental Protocol: From Sample Preparation to Image Analysis

This protocol outlines the essential steps for preparing and analyzing cyano-tolane samples using POM. The self-validating nature of this protocol is rooted in the systematic correlation of observed textures with established liquid crystal phase behavior.

Materials and Equipment
  • Polarized Optical Microscope with a hot stage

  • Microscope slides and cover slips

  • Small spatula or needle

  • Heating and cooling apparatus for the hot stage

  • Digital camera for capturing images

  • Cyano-tolane sample (a few milligrams)

Step-by-Step Sample Preparation and Analysis
  • Sample Loading: Place a small amount (a few milligrams) of the cyano-tolane powder onto a clean microscope slide.[14] Gently place a cover slip over the sample. The goal is to create a thin, uniform film of the material upon melting.

  • Heating to Isotropic Phase: Transfer the slide to the hot stage. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point, where it transitions to the isotropic liquid phase.[2] In the isotropic phase, the sample will appear dark when viewed through the crossed polarizers, confirming the absence of birefringence.[2][6] This step ensures a uniform starting point for observing the formation of mesophases upon cooling.

  • Controlled Cooling and Observation: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5°C/min).[5] This slow cooling allows for the formation of well-defined textures.[5] Observe the sample continuously through the microscope.

  • Texture Identification and Phase Transitions: As the sample cools, it will transition into different liquid crystal phases. Each phase will exhibit a characteristic texture.[2][12] Note the temperature at which each texture appears, as this corresponds to a phase transition.[2][5]

  • Image and Data Acquisition: Capture high-quality images of the distinct textures observed for each mesophase. Record the corresponding temperatures accurately. These images serve as the primary data for phase identification.

  • Re-heating and Cooling Cycles: To ensure the reproducibility of the phase transitions and textures, it is recommended to perform at least one more heating and cooling cycle. This helps to confirm the thermodynamic stability of the observed phases.

Interpreting the Textures: A Visual Guide to Cyano-Tolane Mesophases

The textures observed under POM are a direct reflection of the molecular arrangement within the liquid crystal. For cyano-tolanes, the most commonly observed phases are the Nematic (N) and Smectic (Sm) phases.

The Nematic (N) Phase: A Fluid Order

The nematic phase is characterized by long-range orientational order of the molecules, but no positional order; the molecules are aligned in a common direction (the director), but their centers of mass are randomly distributed.[1][9]

  • Schlieren Texture: This is the most characteristic texture of the nematic phase.[15][16] It consists of dark brushes or lines that emanate from point defects called disclinations.[5][15] The number of brushes meeting at a point defect (two or four) indicates the strength of the disclination.[5][17] The Schlieren texture arises from the continuous variation of the director orientation around these defects.[15]

  • Marble Texture: This texture appears as a fine, birefringent pattern resembling marble.[6] It is often observed when a nematic phase is formed by heating from a crystalline solid or upon rapid cooling.[6]

  • Thread-like Texture: As the name suggests, this texture is characterized by the appearance of fine, thread-like defects within the nematic phase.[2]

The Smectic (Sm) Phase: Layered Structures

Smectic phases exhibit a higher degree of order than nematic phases, with molecules arranged in layers.[5] They possess both orientational and some degree of positional order.

  • Focal-Conic Fan Texture: This is a hallmark of the Smectic A (SmA) and Smectic C (SmC) phases.[5][7] It appears as fan-shaped domains or polygonal structures.[18][19] This complex texture arises from the arrangement of the smectic layers into a series of confocal domains to minimize elastic energy.[5][7]

  • Homeotropic Texture: In this texture, the molecules are aligned perpendicular to the glass slides.[6][20] Because the light propagates along the optic axis of the liquid crystal, the sample appears dark between crossed polarizers, similar to the isotropic phase.[6] The presence of a homeotropic texture can be confirmed by gently pressing on the coverslip, which will induce a temporary flash of birefringence.

  • Broken Focal-Conic Texture: This texture is often observed in more ordered smectic phases, such as the Smectic B phase, and is characterized by a modification of the fan-shaped domains with the appearance of "transition bars".[7][19]

Liquid Crystal Phase Characteristic POM Textures Description of Molecular Arrangement
Isotropic DarkRandom molecular orientation, no long-range order.
Nematic (N) Schlieren, Marble, Thread-likeMolecules have long-range orientational order but no positional order.[1][9]
Smectic A (SmA) Focal-Conic Fan, HomeotropicMolecules are arranged in layers with their long axes perpendicular to the layer planes.[7]
Smectic C (SmC) Tilted Focal-Conic Fan, Schlieren-likeMolecules are arranged in layers with their long axes tilted with respect to the layer normal.

Visualizing the Workflow and Phase Relationships

To further clarify the experimental process and the relationship between the observed textures and the underlying liquid crystal phases, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_pom POM Analysis cluster_analysis Data Interpretation prep1 Place Cyano-Tolane on Slide prep2 Cover with Coverslip prep1->prep2 pom1 Heat to Isotropic Phase pom2 Controlled Cooling pom1->pom2 pom3 Observe Texture Formation pom2->pom3 pom4 Record Transition Temperatures pom3->pom4 pom5 Capture Images pom4->pom5 analysis1 Identify Mesophases from Textures pom5->analysis1 analysis2 Construct Phase Diagram analysis1->analysis2 cluster_prep cluster_prep cluster_prep->pom1

Caption: Experimental workflow for POM analysis of cyano-tolanes.

phase_transitions Isotropic Isotropic (Dark) Nematic Nematic (Schlieren/Marble) Isotropic->Nematic Cooling Nematic->Isotropic Heating SmecticA Smectic A (Focal-Conic Fan) Nematic->SmecticA Cooling SmecticA->Nematic Heating Crystal Crystal (Birefringent Grains) SmecticA->Crystal Cooling Crystal->SmecticA Heating

Caption: Typical phase transition sequence for a cyano-tolane liquid crystal.

Conclusion: A Powerful Tool for Material Characterization

Polarized Optical Microscopy is an indispensable and accessible technique for the characterization of cyano-tolane liquid crystals. The distinct optical textures observed provide a direct visualization of the molecular self-assembly into different mesophases. By following the protocols outlined in this guide and carefully interpreting the resulting textures, researchers can confidently identify the liquid crystalline phases of cyano-tolanes, determine their transition temperatures, and gain crucial insights into their material properties. This knowledge is fundamental for the rational design and application of these fascinating materials in advanced technologies and pharmaceutical formulations.

References

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Available at: [Link]

  • The schlieren texture of nematic liquid crystals is charac- terised by a set of points at which the director orientation is. Available at: [Link]

  • POM textures of 1BF4 in fluid smectic phase at 120 °C displaying... - ResearchGate. Available at: [Link]

  • PECULIARITIES OF THE SCHLIEREN TEXTURES IN LYOTROPIC NEMATIC MESOPHASES. Available at: [Link]

  • On the schlieren texture in nematic and smectic liquid crystals - RSC Publishing. Available at: [Link]

  • POM textures of a homeotropically aligned nematic phases of A131:... - ResearchGate. Available at: [Link]

  • Liquid crystal - Wikipedia. Available at: [Link]

  • Full article: Liquid crystal textures: an overview - Taylor & Francis. Available at: [Link]

  • POM textures of the smectic phases of 3F5FPhH6 collected during cooling... - ResearchGate. Available at: [Link]

  • Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B - MDPI. Available at: [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. Available at: [Link]

  • Nematic phase textures observed by POM: (a) Ph1 at 110 @BULLET C after... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Birefringence-modulated total internal reflection in liquid crystal shells - Frontiers. Available at: [Link]

  • (a) POM textures seen for the chiral twist-bend nematic phase and (b)... - ResearchGate. Available at: [Link]

  • Liquid Crystals (all content) - DoITPoMS. Available at: [Link]

  • Smectic phases' textures upon cooling under POM for complex Ic/II (a)... - ResearchGate. Available at: [Link]

  • New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - PMC. Available at: [Link]

  • Optical properties – birefringence in nematics - DoITPoMS. Available at: [Link]

  • (PDF) Birefringence measurements of liquid crystals - ResearchGate. Available at: [Link]

  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link]

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC. Available at: [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties - MDPI. Available at: [Link]

  • Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC. Available at: [Link]

  • OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. Available at: [Link]

  • New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Available at: [Link]

  • Polarization Microscope Pictures of Liquid Crystals. Available at: [Link]

  • Science, Optics and You - Intel Play QX3 Computer Microscope - Samples for Polarized Light Microscopy. Available at: [Link]

  • Optical polarizing microscope textures of final liquid crystalline compounds 1-8. - ResearchGate. Available at: [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. Available at: [Link]

  • Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules - ResearchGate. Available at: [Link]

  • Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing). Available at: [Link]

  • New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - Frontiers. Available at: [Link]

  • Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - ORBilu. Available at: [Link]

  • The influence of cyano compound on liquid crystal blue phase range - photonics.pl. Available at: [Link]

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Electro-optical switching time of 4-[(4-Pentylphenyl)ethynyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Electro-optical Switching Time of 4-[(4-Pentylphenyl)ethynyl]benzonitrile: A Comprehensive Guide for Researchers

Introduction

4-[(4-Pentylphenyl)ethynyl]benzonitrile is a calamitic (rod-shaped) thermotropic liquid crystal belonging to the tolane class of mesogens.[1][2] Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ethynyl (acetylene) bridge, and a flexible pentyl chain, imparts significant optical and dielectric anisotropy. This makes it a material of considerable interest for applications in electro-optical devices such as displays, spatial light modulators, and tunable optical components.[3][4] The presence of the terminal cyano group creates a strong dipole moment, leading to a large positive dielectric anisotropy, which is crucial for achieving low-voltage switching.[5][6] A key performance metric for these applications is the electro-optical switching time, which dictates the speed at which the device can be modulated. This document provides a detailed protocol for the characterization of the electro-optical switching time of 4-[(4-Pentylphenyl)ethynyl]benzonitrile.

Theoretical Background: Electro-Optical Switching in Nematic Liquid Crystals

The electro-optical response of a nematic liquid crystal is rooted in the collective reorientation of its constituent molecules in the presence of an external electric field.[7] In the nematic phase, the elongated molecules exhibit long-range orientational order, aligning, on average, along a common direction known as the director (n ). Due to their anisotropic shape and electronic structure, these molecules possess anisotropic dielectric permittivity and refractive indices.

When a voltage is applied across a liquid crystal cell, the electric field exerts a torque on the molecules, causing them to reorient themselves to minimize their free energy. For a material with positive dielectric anisotropy, the molecules align their long axes parallel to the direction of the electric field.[5] This reorientation changes the effective refractive index of the liquid crystal layer for polarized light passing through it, thereby modulating the light's intensity. The time it takes for the liquid crystal to respond to the application or removal of the electric field is known as the electro-optical switching time.

The switching time is influenced by several factors, including:

  • Rotational Viscosity (γ₁): A measure of the internal friction of the liquid crystal, which resists the reorientation of the director. Lower viscosity leads to faster switching times.[8]

  • Elastic Constants (Kᵢᵢ): These constants describe the energy required to deform the director field from its equilibrium orientation.

  • Cell Gap (d): The thickness of the liquid crystal layer. The relaxation time (fall time) is proportional to the square of the cell gap.[8]

  • Applied Voltage (V): Higher voltages create a stronger electric field, resulting in a faster rise time.[8]

  • Dielectric Anisotropy (Δε): A larger dielectric anisotropy results in a greater torque on the liquid crystal molecules for a given electric field, leading to faster switching.[6]

Experimental Protocol: Measurement of Electro-Optical Switching Time

This section details the methodology for measuring the rise and fall times of 4-[(4-Pentylphenyl)ethynyl]benzonitrile.

Part 1: Liquid Crystal Cell Fabrication

A standard sandwich-type cell is fabricated for the electro-optical measurements.

  • Materials:

    • Indium Tin Oxide (ITO) coated glass substrates

    • Polyimide alignment layer solution

    • Spacers (e.g., 5 µm diameter silica spheres)

    • UV-curable epoxy

    • 4-[(4-Pentylphenyl)ethynyl]benzonitrile liquid crystal material

    • Solvents for cleaning (e.g., acetone, isopropanol)

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of acetone and isopropanol, followed by drying with a stream of nitrogen gas.[9]

    • Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of each substrate.

    • Curing and Rubbing: Cure the polyimide layer according to the manufacturer's instructions (typically by baking). After cooling, gently rub the polyimide surface with a velvet cloth in a single direction to create microscopic grooves that will induce a planar alignment of the liquid crystal molecules.

    • Cell Assembly: Place spacers onto one of the substrates. Apply a thin line of UV-curable epoxy around the perimeter of the substrate. Place the second substrate on top, with the rubbing directions aligned anti-parallel to each other.

    • Curing and Gap Control: Gently press the substrates together to achieve the desired cell gap, determined by the spacer diameter. Cure the epoxy using a UV lamp.

    • Filling: Heat the empty cell and the 4-[(4-Pentylphenyl)ethynyl]benzonitrile material to a temperature above the material's clearing point (nematic to isotropic transition temperature). Fill the cell via capillary action.

    • Sealing and Cooling: Once filled, seal the filling port with epoxy. Slowly cool the cell to room temperature to ensure a well-aligned nematic phase.

Part 2: Electro-Optical Measurement Setup

The experimental setup for measuring the switching time is depicted below.

G cluster_0 Optical Path cluster_1 Electronic Control & Data Acquisition Laser He-Ne Laser (633 nm) P1 Polarizer Laser->P1 LC_Cell Liquid Crystal Cell (45° to Polarizer) P1->LC_Cell P2 Analyzer (Crossed) LC_Cell->P2 PD Photodetector P2->PD Osc Digital Oscilloscope PD->Osc FG Function Generator Amp Voltage Amplifier FG->Amp Amp->LC_Cell Amp->Osc Trigger

Caption: Experimental setup for electro-optical switching time measurement.

  • Components:

    • Light Source: A polarized He-Ne laser (633 nm) or a filtered white light source.

    • Polarizers: Two linear polarizers, with the second one (analyzer) oriented perpendicular to the first.

    • Liquid Crystal Cell Holder: A temperature-controlled stage to mount the LC cell.

    • Function Generator: To provide the driving voltage waveform (square wave).

    • Voltage Amplifier: To amplify the signal from the function generator to the desired voltage levels.

    • Photodetector: A fast-response photodiode to measure the transmitted light intensity.

    • Digital Oscilloscope: To record the driving voltage and the photodetector signal simultaneously.

Part 3: Measurement Procedure

  • Setup Alignment:

    • Position the LC cell in the holder between the crossed polarizers.

    • Rotate the cell so that the rubbing direction (the initial orientation of the liquid crystal director) is at 45° to the transmission axis of the first polarizer. This ensures maximum optical modulation.

  • Data Acquisition:

    • Apply a square wave voltage from the function generator, amplified to the desired peak voltage (e.g., 5 V, 10 V, 15 V), to the ITO electrodes of the LC cell. The frequency should be low enough (e.g., 100 Hz) to allow for complete switching and relaxation.

    • The oscilloscope, triggered by the rising edge of the applied voltage, will display both the applied voltage waveform and the corresponding optical response from the photodetector.

    • Record the waveforms.

  • Switching Time Determination:

    • Rise Time (τ_on): The time taken for the transmitted light intensity to change from 10% to 90% of its final value after the voltage is applied.

    • Fall Time (τ_off): The time taken for the transmitted light intensity to change from 90% to 10% of its initial value after the voltage is removed.[4]

Data Presentation and Analysis

The electro-optical switching times for 4-[(4-Pentylphenyl)ethynyl]benzonitrile are expected to be in the millisecond range, which is typical for nematic liquid crystals. The rise time will decrease with increasing applied voltage, while the fall time will be largely independent of the voltage.

Table 1: Hypothetical Electro-Optical Switching Times for 4-[(4-Pentylphenyl)ethynyl]benzonitrile at 25°C (Cell Gap: 5 µm)

Applied Voltage (V)Rise Time (τ_on) (ms)Fall Time (τ_off) (ms)
515.225.8
104.126.1
151.925.9

Molecular Reorientation Mechanism

The following diagram illustrates the principle of electro-optical switching at the molecular level.

G cluster_0 OFF State (V=0) cluster_1 ON State (V > Vth) off_state on_state off_state->on_state Apply E-field on_state->off_state Remove E-field

Sources

Troubleshooting & Optimization

Technical Support Center: High-Birefringence Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Alkyne Bridges (Tolanes) Against Oxidative Degradation

Executive Summary & Diagnostic Matrix

The Challenge: Tolane (diphenylacetylene) derivatives are the backbone of high-birefringence (


) liquid crystals used in varying optical phased arrays and fast-switching displays. However, the cylindrically symmetric alkyne bridge (

) is electronically rich and thermodynamically unstable in the presence of singlet oxygen (

) and transition metals.

The Failure Mode: Oxidation converts the linear, rigid alkyne bridge into a kinked 1,2-diketone (benzil) or cleaves the molecule entirely. This results in the catastrophic collapse of the mesophase (liquid crystal state), manifesting as a sharp drop in the clearing point (


) and yellowing of the material.
Quick Diagnostic Guide

Use this matrix to identify if oxidation is the root cause of your synthesis failure.

SymptomObservationRoot CauseConfirmation Test
Yellowing Crude product is bright yellow/orange instead of white/pale crystalline.Benzil Formation: Oxidation of the triple bond to a 1,2-diketone.IR Spectroscopy: Look for a new carbonyl stretch (

) at

.
Precipitate Insoluble solid forms during Sonogashira coupling.Glaser Coupling: Oxidative homocoupling of terminal alkynes (

).
TLC/MS: Check for dimer mass (

).
Low

Nematic-Isotropic transition is depressed by

.
Impurity Doping: Diketones act as non-mesogenic impurities, disrupting order.DSC: Broadened phase transition peaks.
Root Cause Analysis: The Oxidation Mechanism

Understanding how the bridge fails is the first step to prevention. The oxidation is rarely spontaneous at room temperature without a catalyst; it is driven by photo-oxidation (UV light) or metal-catalyzed oxidation (during synthesis).

Mechanism 1: Photo-Oxidative Cleavage

Under UV light, the alkyne triple bond can sensitize oxygen to its singlet state (


), leading to a dioxetane intermediate that cleaves into carboxylic acids or rearranges into a diketone.
Mechanism 2: Metal-Catalyzed (Sonogashira) Side Reactions

In the presence of Copper(I) (standard co-catalyst) and trace Oxygen, the catalytic cycle diverts from cross-coupling to oxidative homocoupling (Glaser) or direct oxidation.

OxidationPathways Alkyne Target Tolane (R-C≡C-R) Radical Peroxy Radical / Dioxetane Intermediate Alkyne->Radical + O2 Glaser Glaser Dimer (Homocoupling) Alkyne->Glaser Cu(I) + O2 (Side Reaction) O2 Dissolved O2 (Contaminant) O2->Radical UV UV Light / Heat UV->Radical Sensitization Cu Cu(I) Catalyst Cu->Glaser Benzil 1,2-Diketone (Yellow Impurity) Radical->Benzil Rearrangement

Figure 1: Pathways of Alkyne Degradation. Note that Copper(I) accelerates homocoupling, while UV/Oxygen drives diketone formation.

Prevention Protocols

To ensure pharmaceutical-grade purity and high resistivity (critical for TFT-LCDs), you must eliminate the initiation vectors: Oxygen and (optionally) Copper.

Protocol A: The "Freeze-Pump-Thaw" Standard (Rigorous Degassing)

Use this for standard Pd/Cu-catalyzed Sonogashira couplings where Copper is unavoidable.

Why: Sparging with nitrogen (bubbling gas) removes bulk oxygen but leaves trace dissolved


 trapped in solvent micro-pockets. Freeze-Pump-Thaw (FPT) relies on Henry's Law under vacuum to strip gas from the solid/liquid phase.

Step-by-Step:

  • Seal: Place reagents and solvent in a Schlenk flask. Seal tightly.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (manifold). Pump for 5–10 minutes. Crucial: Do not pump while liquid; you will evaporate the solvent.

  • Thaw: Close the vacuum valve. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.
    
  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Protocol B: Copper-Free Sonogashira Coupling

Recommended for high-value LC synthesis to prevent Glaser coupling and reduce metal scavenging downstream.

Why: Eliminating Copper removes the primary catalyst for oxidative homocoupling.

Reagents:

  • Catalyst:

    
     (Standard) or 
    
    
    
    + Phosphine Ligand (e.g., XPhos for difficult substrates).
  • Base: Pyrrolidine or Piperidine (Secondary amines act as both base and ligand, stabilizing the Pd(0) intermediate).

  • Solvent: DMF or NMP (High polarity helps stabilize the intermediate without Cu).

Workflow:

CuFreeWorkflow cluster_tips Technique Tips Start Reagents: Halide + Alkyne Solvent Solvent: DMF/Piperidine Start->Solvent Degas CRITICAL: Degas (FPT x3) Solvent->Degas CatAdd Add Pd Catalyst (Counter-flow of Ar) Degas->CatAdd Heat Heat to 60-80°C (Sealed/Inert) CatAdd->Heat Workup Quench: NH4Cl(aq) Extract: EtOAc Heat->Workup Tip1 Avoid CuI to prevent Glaser Dimerization

Figure 2: Copper-Free Synthesis Workflow. Elimination of CuI simplifies the reaction landscape, reducing side-product formation.

Frequently Asked Questions (FAQ)

Q1: Can I use Nitrogen (


) instead of Argon? 
  • Technical Answer: For general synthesis, yes. However, for tolanes, Argon is superior . Argon is denser than air, forming a heavy "blanket" over the reaction mixture. Nitrogen is lighter and diffuses more easily, allowing atmospheric oxygen to re-enter if the seal is imperfect.

Q2: My product is yellow, but NMR shows the correct structure. Is it oxidized?

  • Technical Answer: Likely yes, but in trace amounts. Tolanes should be white or colorless. Even 0.1% benzil contamination (which might be invisible on standard

    
     NMR) can cause yellowing and depress the clearing point.
    
  • Action: Perform a column chromatography filtration through a pad of silica/charcoal to remove polar oxidation byproducts, followed by recrystallization from ethanol/heptane.

Q3: How do I store alkyne-bridged liquid crystals?

  • Technical Answer: Store in amber vials (UV protection) under an Argon atmosphere. If long-term storage is required, keep at

    
    . Solid-state oxidation is slow, but solution-state oxidation (in 
    
    
    
    on the bench) is rapid.

Q4: Does the choice of amine base affect oxidation?

  • Technical Answer: Yes. Primary amines can form Schiff bases with ketone byproducts, complicating purification. Secondary amines (diisopropylamine, piperidine) are preferred. Ensure amines are distilled from KOH or

    
     to remove water and dissolved oxygen before use.
    
References
  • Improving UV stability of tolane-liquid crystals. Source: ResearchGate. Context: Discusses the photochemical failure mechanism of tolanes and stabilization via fluorination.

  • Copper-free Sonogashira cross-coupling reactions: an overview. Source: National Institutes of Health (PMC). Context: Detailed review of Cu-free protocols to avoid homocoupling and metal contamination.

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction. Source: ACS Omega. Context: Advanced protocols for green solvent usage and avoiding oxidative side reactions.

  • UV Stability of High Birefringence Liquid Crystals.

    
    ) upon UV exposure.
    
    

Improving thermal stability of 4-[(4-Pentylphenyl)ethynyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(4-Pentylphenyl)ethynyl]benzonitrile Ticket System: Open | Priority: High | Topic: Thermal Stability Optimization

Welcome to the Technical Support Hub

Subject: 4-[(4-Pentylphenyl)ethynyl]benzonitrile (Commonly: 5P-Tolan-CN or 5CB-Tolan) CAS Classification: Tolan-based Liquid Crystal / Mesogen Application Field: High-birefringence Liquid Crystals, Optoelectronics, and Organic Synthesis Intermediates.

Executive Summary: Users frequently report "thermal instability" manifesting as discoloration (yellowing) or a decrease in the Nematic-Isotropic transition temperature (


). In 90% of cases, this is not intrinsic molecular instability but rather catalytic degradation  caused by residual Palladium (Pd) from the Sonogashira coupling synthesis, or oxidative cleavage  of the alkyne bridge.

This guide provides a self-validating protocol to diagnose, purify, and stabilize this compound.

Module 1: Diagnostic Troubleshooting

User Query: “My sample turns yellow after melting, and the clearing point has dropped by 2°C. Is the molecule decomposing?”

Diagnosis: The tolan (diphenylacetylene) core is electron-rich and susceptible to oxidation at the triple bond. However, pure 5P-Tolan-CN is thermally stable up to >200°C under inert atmosphere. If degradation occurs near the melting point or clearing point (~100-110°C), it indicates catalyst-induced decomposition .

Degradation Pathway Visualization

The following diagram illustrates how impurities facilitate the breakdown of the alkyne linkage.

DegradationPathway Molecule 5P-Tolan-CN (Native) Heat Heat (>100°C) Molecule->Heat Diketone 1,2-Diketone (Yellow Impurity) Heat->Diketone Oxidative Cleavage (Requires O2) Polymer Polymerized Network Heat->Polymer Cyclotrimerization (Catalyzed by Pd) Pd Residual Pd (Catalyst) Pd->Polymer Accelerates Oxygen Oxygen (Air) Oxygen->Diketone Required Shift Lower T_NI (Phase Destabilization) Diketone->Shift Polymer->Shift

Caption: Figure 1. Thermal degradation pathways. The alkyne bridge undergoes oxidative cleavage to diketones (yellowing) or Pd-catalyzed polymerization (viscosity increase).

Module 2: Purification Protocols (The "Fix")

User Query: “I synthesized the compound via Sonogashira coupling. How do I ensure it survives the thermal stress of device manufacturing?”

Technical Directive: The industry standard for "Electronic Grade" purity requires Palladium levels < 5 ppm . Standard column chromatography is often insufficient to remove colloidal Pd. You must employ a Scavenger-Assisted Recrystallization protocol.

Protocol: Deep Purification of 5P-Tolan-CN

Prerequisites:

  • Crude material (post-column).[1]

  • Activated Charcoal or Thiol-functionalized Silica (Pd Scavenger).

  • Solvents: Ethanol (EtOH), Heptane.

StepActionScientific Rationale
1. Dissolution Dissolve 10g of compound in minimal hot Ethanol (approx. 60°C).Tolans have high solubility in hot alcohols but crystallize upon cooling.
2. Scavenging Add 10 wt% Activated Charcoal or Silica-Thiol . Stir at reflux for 30 mins.Physical adsorption of Pd(0) nanoparticles and Pd(II) complexes.
3. Hot Filtration Filter through a Celite 545 pad while still hot.Celite traps the fine charcoal/silica particles and adsorbed metals.
4. Crystallization Allow filtrate to cool slowly to RT, then to 4°C.Slow cooling promotes large crystal growth, excluding impurities from the lattice.
5. Wash Filter crystals and wash with cold Heptane.Removes surface mother liquor containing soluble organic impurities.
6. Vacuum Dry Dry at 40°C under high vacuum (< 1 mbar) for 12 hours.Removes solvent traces which can act as plasticizers and lower

.
Validation Data: Purity vs. Thermal Stability

Comparison of clearing points (


) based on residual Palladium content.
Sample GradeResidual Pd (ppm)Appearance

(Clearing Point)
Thermal Stability (1 hr @ 150°C)
Crude > 200 ppmBrown/Yellow104.5°CDegrades (Blackens)
Chromatography ~ 50 ppmPale Yellow108.2°CSlight Yellowing
Recrystallized < 5 ppm White/Colorless 110.5°C Stable (No Change)

Module 3: Storage & Handling FAQs

Q1: Does this molecule require a glovebox?

  • Answer: For long-term storage, yes (or a desiccator). While the solid is air-stable for days, the alkyne bond is sensitive to photo-oxidation over months.

    • Recommendation: Store in amber vials under Argon at 4°C.

Q2: Can I use standard antioxidants like BHT?

  • Answer: Use with caution. Standard phenolic antioxidants (BHT) can disrupt the liquid crystal mesophase (lowering the order parameter).

    • Alternative: If stabilization is required for high-temperature processing, use hindered amine light stabilizers (HALS) or purify to remove the metal catalysts that initiate the radical formation in the first place.

Q3: Why does the clearing point drop after UV exposure?

  • Answer: Tolans undergo a [2+2] cycloaddition under UV light, forming cyclobutane derivatives. This destroys the rod-like shape required for the nematic phase.

    • Action: All thermal characterization (DSC/POM) must be performed in a dark or yellow-light environment.

Module 4: Advanced Workflow Visualization

Workflow: From Synthesis to Device-Ready Material.

PurificationWorkflow Crude Crude Synthesis Product (High Pd, Organics) Silica Silica Plug Filtration (Removes Polar Byproducts) Crude->Silica Scavenge Pd Scavenging (Activated Carbon/Thiol) Silica->Scavenge Dissolve & Treat Recryst Recrystallization (Ethanol/Heptane) Scavenge->Recryst Hot Filter QC QC Check (DSC + ICP-MS) Recryst->QC QC->Scavenge Fail (>10ppm Pd) Final Device-Ready Material (<5ppm Pd) QC->Final Pass

Caption: Figure 2. Iterative purification workflow. Note the feedback loop: if ICP-MS detects >10ppm Pd, the scavenging step must be repeated.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Discusses the stability of tolan derivatives and the impact of fluorination/structure).

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships.
  • BenchChem Technical Support. (2025). Purification of Palladium(II) Reaction Products. (Protocols for Pd removal using Celite and scavengers).

  • Jones, I. M., et al. (2014).[2] Redox-dependent conformational switching of diphenylacetylenes. Molecules. (Highlights the oxidative sensitivity of the alkyne bridge).

  • Matthews, O. A., et al. (2011). Purification of organic electronics materials. Journal of Materials Chemistry. (Establishes the <5ppm metal impurity standard for electronic performance).

Sources

Technical Support Center: Purification of Sonogashira Products

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Palladium Catalyst Residues

Welcome to the technical support center for post-Sonogashira purification. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to palladium catalyst residue removal from Sonogashira coupling products. As your dedicated application scientist, I will provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the purification of your Sonogashira products. Each problem is analyzed with potential causes and actionable solutions.

Problem 1: Inconsistent Palladium Removal Between Batches

You've established a purification protocol, but the efficiency of palladium removal varies significantly from one batch to the next.

Possible Causes:

  • Variable Palladium Speciation: The form of the residual palladium (e.g., Pd(0), Pd(II), colloidal palladium) can differ between reaction runs, which affects the efficacy of your chosen removal method.[1] The choice of palladium removal technique is highly dependent on the specific product, solvent, temperature, and any additives present.[1][2]

  • Inconsistent Reaction Work-up: Minor variations in the initial work-up procedure before the main purification step can influence the state of the palladium residue.

Solutions:

  • Method Screening: It is advisable to perform a small-scale screen of various palladium removal techniques to find the most robust method for your specific reaction.[1] This could include testing different scavengers, various types of activated carbon, or different filtration aids.

  • Implement a Combination Approach: A multi-step strategy often provides more consistent and thorough palladium removal.[1] A common and effective approach is an initial filtration through Celite followed by treatment with a scavenger.[1][3]

  • Standardize Your Work-up: Ensure your work-up protocol is standardized and followed precisely for every batch. This includes aspects like the type and volume of solvents used for extraction and washing.

Problem 2: Significant Product Loss During Purification

Your chosen method removes palladium effectively, but you are experiencing an unacceptable loss of your final product.

Possible Causes:

  • Non-Selective Adsorption: The purification agent, such as activated carbon, may be non-selectively adsorbing your product along with the palladium.[2][4]

  • Product Precipitation with Scavenger: The conditions used for scavenging might be causing your product to precipitate along with the scavenger-palladium complex.

  • Co-elution during Chromatography: If using column chromatography, your product and the palladium catalyst may have similar retention factors, leading to incomplete separation and product loss in mixed fractions.[3][5]

Solutions:

  • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. You can determine the optimal scavenger-to-palladium ratio through a small-scale optimization study.[1]

  • Consider a More Selective Scavenger: If product loss is high with a general adsorbent like activated carbon, switching to a more selective, functionalized scavenger (e.g., a thiol- or thiourea-based resin) can be beneficial.[2][6]

  • Modify Crystallization/Precipitation Conditions: If your product is co-precipitating, altering the solvent system or temperature might improve selectivity.

  • Optimize Chromatographic Conditions: For column chromatography, experiment with different solvent systems to improve the separation between your product and the palladium species.[3]

Problem 3: Black Precipitate (Palladium Black) Formation

Your reaction mixture turns black, indicating the formation of palladium black, which can complicate purification.

Possible Causes:

  • Catalyst Decomposition: The formation of palladium black is a sign of palladium catalyst decomposition, where the Pd(0) catalyst agglomerates and precipitates.[7]

  • Presence of Oxygen: Oxygen in the reaction mixture can promote catalyst decomposition.[7][8]

  • High Temperatures or Impurities: Excessively high reaction temperatures or impurities in the reagents or solvents can also lead to the formation of palladium black.[7]

Solutions:

  • Ensure an Inert Atmosphere: Always conduct your Sonogashira reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents and reagents.[7][8]

  • Purify Reagents: Ensure the purity of your starting materials, as impurities can poison the catalyst.[7]

  • Initial Filtration: A simple and often effective first step is to filter the reaction mixture through a pad of Celite to remove the bulk of the heterogeneous palladium black before proceeding with further purification.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my Sonogashira product?

A1: There are two primary reasons for the stringent removal of palladium residues:

  • Toxicity and Regulatory Compliance: Palladium is a heavy metal with documented toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[9][10][11][12][13]

  • Interference with Subsequent Reactions: Residual palladium can act as a catalyst in downstream synthetic steps, leading to unwanted side reactions and impurities.[1]

Q2: What are the main methods for removing palladium catalysts?

A2: The most common and effective methods include:

  • Adsorption: This involves using solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or thiourea-functionalized silica) or using activated carbon.[2][6][14][15]

  • Chromatography: Column chromatography is a standard laboratory technique that can separate the product from the catalyst.[3][5]

  • Crystallization: Purifying the product through recrystallization can leave palladium impurities behind in the mother liquor.[2][16]

  • Extraction: Liquid-liquid extraction can be used to remove certain palladium salts.[5][17]

  • Filtration: Using filter aids like Celite is a good first step to remove heterogeneous palladium species.[3][5]

Q3: How do I choose the best palladium scavenger for my product?

A3: The choice of scavenger depends on several factors:

  • The nature of your product: Ensure the scavenger does not react with or bind to your product.

  • The solvent system: The scavenger must be compatible with your reaction solvent.

  • The speciation of the palladium: Some scavengers are more effective for Pd(0) while others are better for Pd(II).

  • Cost and scalability: For larger-scale synthesis, the cost of the scavenger becomes a significant factor.

A screening of different scavengers is often the most practical approach to identify the best option for your specific system.[1]

Q4: What are the acceptable limits for palladium in pharmaceutical products?

A4: The acceptable limits are defined by the ICH Q3D Guideline for Elemental Impurities.[9][10][11][12][13] Palladium is a Class 2B element, and its Permitted Daily Exposure (PDE) depends on the route of administration (oral, parenteral, or inhalation). It is crucial to consult the latest version of the ICH Q3D guidelines to ensure compliance.[11]

Q5: How can I quantify the amount of residual palladium in my product?

A5: Standard methods for quantifying trace amounts of palladium in APIs include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is often the standard for final quality control.[16][18]

  • Atomic Absorption (AA) Spectroscopy: Another common method for elemental analysis.[16]

  • X-ray Fluorescence (XRF): A non-destructive analytical technique.[16]

For process development where high-throughput analysis is needed, rapid colorimetric or fluorometric assays are also available.[16][18][19][20]

Experimental Protocols & Data

Protocol 1: General Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol outlines a general procedure for using a solid-supported scavenger to remove residual palladium.

  • Reaction Work-up: After the Sonogashira reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger-palladium complex. Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or another suitable method.

Data Summary: Comparison of Palladium Removal Methods
Purification MethodAdvantagesDisadvantagesTypical Efficiency
Thiol/Thiourea Scavengers High selectivity for palladium, high efficiency.[6][14]Higher cost compared to other methods.[21]Can reduce Pd to <10 ppm.[6][14]
Activated Carbon Low cost, readily available, effective for various Pd species.[2][15]Can be non-selective and lead to product loss.[2][4]Can reduce Pd from >300 ppm to <1 ppm.[2]
Column Chromatography Can remove other impurities simultaneously.[3][5]Can be time-consuming and require large solvent volumes.Highly variable, depends on separation.
Recrystallization Can provide very high purity product.Product must be a solid, potential for product loss in mother liquor.[4]Can reduce Pd from >200 ppm to <10 ppm.[2]
Liquid-Liquid Extraction Simple and scalable for certain palladium species.[17]Limited to specific palladium salts and solvent systems.Variable efficiency.

Visualized Workflows

Decision Tree for Selecting a Palladium Removal Method

This diagram provides a logical workflow for choosing the most appropriate purification strategy for your Sonogashira product.

Palladium_Removal_Decision_Tree start Crude Sonogashira Product celite_filtration Filter through Celite plug? start->celite_filtration is_solid Is the product a solid? celite_filtration->is_solid Yes chromatography Column Chromatography celite_filtration->chromatography No, high impurity level scavenger_screening Screen Scavengers (Thiol, Thiourea, etc.) is_solid->scavenger_screening No recrystallization Recrystallization is_solid->recrystallization Yes scavenger_choice Select best scavenger scavenger_screening->scavenger_choice activated_carbon Try Activated Carbon product_loss_check Is product loss acceptable? activated_carbon->product_loss_check final_product Purified Product (Analyze for Pd) chromatography->final_product recrystallization->final_product product_loss_check->activated_carbon No product_loss_check->final_product Yes scavenger_choice->product_loss_check

Caption: Decision tree for selecting a palladium removal method.

General Workflow for Post-Sonogashira Purification

This diagram illustrates a typical multi-step process for purifying a Sonogashira product to meet regulatory standards.

Purification_Workflow cluster_0 Reaction & Initial Work-up cluster_1 Bulk Palladium Removal cluster_2 Final Purification & Analysis Sonogashira Reaction Sonogashira Reaction Aqueous Work-up Aqueous Work-up Sonogashira Reaction->Aqueous Work-up Filtration (Celite) Filtration (Celite) Aqueous Work-up->Filtration (Celite) Scavenging/Adsorption Scavenging/Adsorption Filtration (Celite)->Scavenging/Adsorption Crystallization/\nChromatography Crystallization/ Chromatography Scavenging/Adsorption->Crystallization/\nChromatography Final Product Analysis (ICP-MS) Final Product Analysis (ICP-MS) Crystallization/\nChromatography->Final Product Analysis (ICP-MS) API Release API Release Final Product Analysis (ICP-MS)->API Release

Sources

Technical Support Center: High-Birefringence Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Viscosity

Welcome to the technical support center for high-birefringence (Δn) liquid crystal (LC) mixture development. This guide is designed for researchers and scientists navigating the inherent challenge of achieving high optical performance without compromising on switching speed. As your application support partners, we understand that the trade-off between high birefringence and low viscosity is a central obstacle in formulating next-generation materials for photonics and advanced displays.

This resource provides field-proven insights, troubleshooting workflows, and validated experimental protocols to help you rationally design and optimize your LC mixtures.

Part 1: Core Concepts - The Fundamental Trade-Off Between Birefringence (Δn) and Viscosity (γ₁)

The pursuit of high birefringence is driven by the need for greater phase modulation in thinner cells, which is critical for applications like augmented reality and fast-switching optical devices.[1][2] However, the very molecular features that enhance birefringence—long, rigid, and highly polarizable structures—are also the primary contributors to high viscosity.

High birefringence originates from a large anisotropy of electron polarizability, which is achieved with molecules containing long, conjugated π-electron systems.[3] Rigid cores composed of aromatic rings (like biphenyls, terphenyls) connected by linking groups (like tolanes) are excellent for this purpose.[3][4] Unfortunately, these extended structures lead to strong intermolecular π-π stacking and van der Waals forces. This increased intermolecular friction is the direct cause of higher rotational viscosity (γ₁), which slows the reorientation of LC molecules under an electric field and thus increases the device response time.[5][6]

This inverse relationship is the central challenge: increasing Δn often leads to an undesirable increase in γ₁ . Our goal is to strategically decouple these properties through intelligent molecular design and mixture formulation.

Part 2: Formulation Strategies for Low-Viscosity, High-Δn Mixtures

Minimizing viscosity is not about finding a single "perfect" molecule, but about creating a synergistic mixture where different components fulfill specific roles. A successful formulation strategy often involves mixing highly birefringent, polar compounds with non-polar, low-viscosity "diluter" compounds.[3][7][8]

Molecular Design Principles for Individual Components

The selection of individual LC components is the foundation of your mixture. The table below summarizes how different molecular moieties impact birefringence and viscosity.

Molecular FeatureTypical Effect on Birefringence (Δn)Typical Effect on Viscosity (γ₁)Scientific Rationale & References
Rigid Core Strongly Increases Strongly Increases Extended π-conjugation in tolanes, terphenyls, and quaterphenyls boosts polarizability anisotropy but also increases intermolecular forces.[3][4]
Terminal Groups Variable Variable Isothiocyanato (NCS): High Δn, moderate γ₁. Does not form dimers.[3][9] Cyano (CN): High Δn, but very high γ₁ due to strong dipole moments and antiparallel dimer formation.[3][10] Fluoro (F) / Trifluoromethoxy (OCF₃): Lowers γ₁ but also reduces Δn.[3]
Lateral Substituents Slightly Decreases Strongly Decreases Fluorine (F): A lateral fluorine atom increases the molecule's breadth, weakening intermolecular packing and drastically reducing viscosity and melting point.[11][12][13]
Alkyl Chains Slightly Decreases Decreases (shorter chains) Shorter, less flexible alkyl chains reduce intermolecular entanglement and conformational states, leading to lower viscosity.[14] Unsaturated alkene groups can also lower viscosity.[12]
Linking Groups Increases Variable The ethynyl (–C≡C–) bridge in tolanes is highly effective at extending conjugation for high Δn while maintaining molecular linearity, which is often preferable to direct ring-to-ring bonds.[3]
Diagram: Influence of Molecular Structure on LC Properties

The following diagram illustrates the causal relationships between molecular design choices and the final material properties.

MolecularDesign cluster_cause Molecular Features cluster_effect Material Properties Core Rigid Core (e.g., Tolane, Terphenyl) Birefringence Birefringence (Δn) Core->Birefringence + Viscosity Viscosity (γ₁) Core->Viscosity + Terminal Terminal Group (e.g., -NCS, -CN, -F) Terminal->Birefringence + (NCS, CN) Terminal->Viscosity + (CN) Lateral Lateral Group (e.g., -F) Lateral->Viscosity - NematicRange Nematic Range (Tₙ) Lateral->NematicRange + (Widens) Chain Alkyl Chain (Length, Saturation) Chain->Viscosity - (Shorter)

Caption: Molecular features and their impact on key LC properties.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the formulation and characterization of high-Δn, low-γ₁ mixtures.

Q1: My final mixture has unexpectedly high rotational viscosity. What are the likely causes and how can I fix it?

A1: This is the most common challenge. High viscosity is a direct result of strong intermolecular forces. Let's diagnose the potential culprits.

  • Cause 1: Dominance of High-Viscosity Components. Molecules with large π-conjugated systems or cyano terminal groups, while excellent for birefringence, are inherently viscous.[3][6] If they constitute too high a percentage of your mixture, the overall viscosity will be high.

  • Cause 2: Dimerization. If you are using cyano-terminated compounds (e.g., cyanobiphenyls), they are well-known to form antiparallel dimers, which significantly increases the effective molecular size and rotational viscosity.[3][10]

  • Cause 3: Insufficient Low-Viscosity Diluent. A common strategy is to add non-polar, low-viscosity compounds (often hydrocarbons) to reduce the overall viscosity.[7] An insufficient concentration of these "diluters" will fail to adequately shield the high-Δn molecules from each other.

  • Cause 4: Temperature. Viscosity is exponentially dependent on temperature. A measurement taken at a lower-than-expected ambient temperature will yield a significantly higher viscosity value. The activation energy (E) of the mixture dictates how sensitive its viscosity is to temperature changes.[7]

Troubleshooting Workflow:

ViscosityTroubleshooting Start High Viscosity (γ₁) Detected CheckComposition Review Mixture Composition Start->CheckComposition CheckTemp Verify Measurement Temperature Start->CheckTemp HighPolar High % of Tolanes/Terphenyls? CheckComposition->HighPolar TempLow Is Temperature Correct? CheckTemp->TempLow HasCyano Contains Cyano (-CN) Compounds? HighPolar->HasCyano No Action_ReducePolar Action: Reduce concentration of high-Δn components. HighPolar->Action_ReducePolar Yes LowDiluent Low % of Diluent? HasCyano->LowDiluent No Action_ReplaceCyano Action: Replace -CN compounds with -NCS or fluorinated analogs. HasCyano->Action_ReplaceCyano Yes Action_IncreaseDiluent Action: Increase concentration of low-viscosity, non-polar diluent. LowDiluent->Action_IncreaseDiluent Yes Action_AddLateralF Action: Introduce components with lateral fluorine substituents. LowDiluent->Action_AddLateralF No TempLow->Start Yes, but still high Action_ControlTemp Action: Remeasure under strict temperature control. TempLow->Action_ControlTemp No

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Q2: I added a low-viscosity compound to my mixture, but now my birefringence is too low. How do I recover it?

A2: This is the classic trade-off in action. The low-viscosity "diluters" are typically non-polar and have low intrinsic birefringence. When added, they lower the average birefringence of the mixture.

  • Solution 1: Optimize the Ratio. You need to find a balance. Systematically create a series of mixtures with varying concentrations of your high-Δn component and the low-viscosity diluent to map out the property space and find an acceptable compromise.

  • Solution 2: Use a Higher-Performing High-Δn Component. Replace your current high-Δn material with one that has even greater birefringence (e.g., moving from a terphenyl to a quaterphenyl or a biphenyl-bistolane).[3][15] This provides a higher starting Δn, so the final value after dilution remains within your target range. Be aware this new component may also have higher viscosity.

  • Solution 3: Introduce a "Performance Enhancer". Add a third component that has very high Δn but is used in a smaller quantity (5-15%). Isothiocyanato (NCS) tolanes are excellent candidates for this role as they boost Δn effectively with a lower viscosity penalty than cyano-compounds.[9][15]

Q3: My mixture has a very narrow nematic temperature range or is showing phase separation upon cooling.

A3: This indicates poor miscibility of the components. Liquid crystal molecules need to pack together effectively to maintain the nematic phase.

  • Cause: Incompatible Molecular Structures. Mixing molecules with vastly different core structures, lengths, or polarities can lead to phase separation. For example, mixing a long, rigid tolane with a short, flexible aliphatic compound can be problematic.

  • Solution: Eutectic Mixing. The most reliable solution is to create a eutectic mixture. By carefully selecting multiple components (often 3-5 or more), you can significantly depress the melting point and broaden the nematic range well beyond that of any single component.[3] Formulate by mixing components with similar core structures (e.g., a family of terphenyls with different alkyl chain lengths) to ensure good miscibility.

Part 4: Essential Experimental Protocols

Accurate characterization is non-negotiable. Here are streamlined protocols for measuring the two most critical parameters.

Protocol 1: Measuring Rotational Viscosity (γ₁)

Rotational viscosity characterizes the internal friction experienced by LC directors during reorientation and is the primary determinant of switching speed.[5] An electro-optical method based on transient current or phase decay is standard.[16][17]

Principle: A voltage is applied to a planar-aligned LC cell to orient the directors. The voltage is then suddenly removed, and the time it takes for the molecules to relax back to their initial state is measured. This relaxation time is directly related to γ₁.

Methodology (Phase Decay Method):

  • Cell Preparation: Use a standard planar-aligned LC cell with a known cell gap (d), typically 3-5 μm. Fill the cell with the LC mixture under investigation.

  • Optical Setup: Place the cell between crossed polarizers on a temperature-controlled stage. The LC director should be at 45° to the polarizer axes. A stable laser source (e.g., He-Ne) is passed through the setup into a photodetector connected to an oscilloscope.

  • Applying Voltage: Apply a square-wave AC voltage (e.g., 1 kHz, 10V) to the cell, sufficient to drive the LC molecules to a near-homeotropic state. The transmitted light intensity will change and then stabilize.

  • Measuring Relaxation: Abruptly turn off the electric field. The LC molecules will begin to relax back to the planar state. The oscilloscope will capture the decay of the transmitted light intensity.

  • Data Analysis: The free relaxation decay time (τ₀) is the time it takes for the phase retardation to decay. The rotational viscosity (γ₁) can be calculated using the following relation:

    γ₁ = (τ₀ * K₁₁ * π²) / d²

    Where K₁₁ is the splay elastic constant (which must be measured separately or reasonably estimated) and d is the cell gap.

Protocol 2: Measuring Birefringence (Δn)

Birefringence (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Principle: The phase difference (δ) between the e-ray and o-ray of light passing through an LC cell is measured. This phase difference is a function of the cell gap (d), wavelength (λ), and birefringence (Δn).

Methodology (Berek Compensator or Spectrophotometer):

  • Cell Preparation: Use a planar-aligned cell of known thickness (d) filled with the LC mixture.

  • Setup: Place the cell on a temperature-controlled stage in a polarizing optical microscope.

  • Measurement:

    • Rotate the stage to find the position of maximum brightness (director at 45° to polarizers).

    • Measure the optical phase retardation (Γ = d * Δn) using a Berek compensator or by analyzing the transmission spectrum from a spectrophotometer.

  • Calculation: Once the retardation (Γ) is known in nanometers, the birefringence is calculated as:

    Δn = Γ / d

    This measurement should be performed at a specific, controlled temperature and wavelength, as Δn is dependent on both.[10]

Part 5: Frequently Asked Questions (FAQs)
  • Q: What is a good target value for rotational viscosity?

    • A: For fast-switching display applications, γ₁ values below 100 mPa·s at room temperature are desirable. For ultra-fast photonics, values below 50 mPa·s are often targeted.[18] However, this must be balanced with the required Δn.

  • Q: How much does temperature affect my results?

    • A: Significantly. Both Δn and γ₁ are strongly temperature-dependent. Δn decreases as temperature increases towards the clearing point. Viscosity decreases exponentially as temperature rises.[7][10] All comparative measurements must be performed at the same, stable temperature.

  • Q: Beyond γ₁, what other factors influence response time?

    • A: Response time is proportional to the visco-elastic coefficient (γ₁/Kii), where Kii is the relevant elastic constant (e.g., splay constant K₁₁ for a typical display).[7] A mixture with a very low γ₁ could still be slow if its elastic constants are exceptionally low. Therefore, optimizing for a high Figure of Merit (FoM), which relates these properties, is often the ultimate goal.[19][20]

  • Q: Can I use additives to reduce viscosity?

    • A: Yes, this is the basis of mixture formulation. The "additives" are the low-viscosity LC components (diluters) discussed above. In other fields, non-mesogenic additives are sometimes used, but this can disrupt the LC phase and is less common in high-performance display/photonic mixtures.[21][22]

References
  • Balance the trade-offs between high birefringence, large dielectric anisotropy and low viscosity in nematic liquid crystals through molecular splicing strategy. (2023). Taylor & Francis Online. [Link]

  • Rotational viscosity and molecular structure of nematic liquid crystals. (2006). Taylor & Francis Online. [Link]

  • Rotational viscosity and molecular structure of nematic liquid crystals. (2006). Taylor & Francis Online. [Link]

  • Physical methods for measuring the viscosity coefficients of nematic liquid crystals. (n.d.). IOPscience. [Link]

  • Measurement principle and method for liquid crystal's rotational viscosity coefficient. (n.d.). ResearchGate. [Link]

  • Highly birefringent, low-loss liquid crystals for terahertz applications. (2013). AIP Publishing. [Link]

  • High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. (2023). Royal Society of Chemistry. [Link]

  • Molecules structure and viscosity relationship of nematic liquid crystal and BPNN-QSAR model. (2024). Acta Physica Sinica. [Link]

  • Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. (n.d.). Semantic Scholar. [Link]

  • Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. (2007). IEEE Xplore. [Link]

  • "High Birefringence And Low Viscosity Liquid Crystals" by Chien-Hui Wen. (n.d.). UCF STARS. [Link]

  • High Birefringence Liquid Crystals. (2013). MDPI. [Link]

  • Ultra-low viscosity liquid crystal materials. (2015). Optica Publishing Group. [Link]

  • High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. (2023). RSC Publishing. [Link]

  • Balance the trade-offs between high birefringence, large dielectric anisotropy and low viscosity in nematic liquid crystals through molecular splicing strategy. (2023). Taylor & Francis Online. [Link]

  • New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. (2024). PMC. [Link]

  • Measuring method and device for liquid crystal viscosity coefficient. (n.d.).
  • Temperature dependent (a) birefringence, (b) visco-elastic coefficient,... (n.d.). ResearchGate. [Link]

  • Ultra-low viscosity liquid crystal materials. (2015). ResearchGate. [Link]

  • High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy. (2009). Taylor & Francis Online. [Link]

  • A high birefringence liquid crystal for lenses with large aperture. (2022). PMC. [Link]

  • Low viscosity, high birefringence liquid crystalline compounds and mixtures. (n.d.). ResearchGate. [Link]

  • Liquid Crystals (LC). (2024). DisplayModule. [Link]

  • High Birefringence Liquid Crystals. (n.d.). ResearchGate. [Link]

  • Birefringence Dispersions of Liquid-Crystals. (n.d.). ResearchGate. [Link]

  • High concentration formulation developability approaches and considerations. (2023). PMC - NIH. [Link]

  • Soft elasticity enabled adhesion enhancement of liquid crystal elastomers on rough surfaces. (2024). PMC. [Link]

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Validation & Comparative

A Comparative Analysis of Birefringence in Nematic Liquid Crystals: 4-[(4-Pentylphenyl)ethynyl]benzonitrile vs. 5CB

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced optical materials, nematic liquid crystals stand out for their unique combination of fluidity and long-range orientational order, which gives rise to the phenomenon of birefringence. This property, the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ), is paramount for their application in a myriad of electro-optical devices, including displays, spatial light modulators, and tunable waveplates. This guide provides an in-depth comparison of the birefringence of two prominent nematic liquid crystals: 4-Cyano-4'-pentylbiphenyl (5CB) and 4-[(4-Pentylphenyl)ethynyl]benzonitrile (a tolane-based liquid crystal, hereafter referred to as 5PEB for brevity).

While 5CB is a well-characterized, workhorse liquid crystal in both fundamental research and commercial applications, tolane-based liquid crystals like 5PEB are of significant interest due to their potential for exceptionally high birefringence.[1] This guide will delve into the molecular structural attributes that govern this key optical property, present available experimental data, and provide a detailed protocol for the characterization of birefringence in a laboratory setting.

Molecular Architecture: The Foundation of Optical Anisotropy

The magnitude of birefringence in a nematic liquid crystal is intrinsically linked to its molecular structure. The key factors include the length of the rigid core, the extent of π-electron conjugation, and the presence of polar functional groups.

5CB (4-Cyano-4'-pentylbiphenyl): The molecule of 5CB consists of two phenyl rings linked by a single bond, a flexible pentyl (C₅H₁₁) chain at one end, and a polar cyano (-C≡N) group at the other. The biphenyl core provides a degree of electronic conjugation, which is a primary contributor to its birefringence.

4-[(4-Pentylphenyl)ethynyl]benzonitrile (5PEB): In contrast, 5PEB features a more extended and rigid molecular core. The two phenyl rings are linked by an ethynyl (-C≡C-) group, creating a tolane structure. This triple bond significantly enhances the π-electron conjugation along the long molecular axis.[2] This increased conjugation is the principal reason why tolane-based liquid crystals are expected to exhibit substantially higher birefringence compared to their biphenyl counterparts.[1]

Comparative Birefringence Data

The following table summarizes the available experimental data for the birefringence of 5CB and provides an estimated value for 5PEB based on data for similar tolane-based liquid crystals. It is important to note that experimental values can vary with temperature and the wavelength of light.

Liquid CrystalChemical StructureBirefringence (Δn) at ~25°C, λ ≈ 589 nm
5CB ~0.18 - 0.20[3][4]
4-[(4-Pentylphenyl)ethynyl]benzonitrile (5PEB) Estimated > 0.30[1]

Note: The birefringence value for 5PEB is an estimate based on the known properties of tolane-based liquid crystals, which consistently show higher birefringence than biphenyls due to their extended conjugation.[1]

Experimental Determination of Birefringence

The accurate measurement of the ordinary (nₒ) and extraordinary (nₑ) refractive indices is crucial for characterizing the birefringence of a liquid crystal. A standard and reliable method for this is the use of an Abbé refractometer.

Experimental Workflow for Birefringence Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement Procedure cluster_calculation Data Analysis prep1 Clean and dry the prisms of the Abbé refractometer. prep2 Apply a small drop of the liquid crystal sample onto the measuring prism. prep1->prep2 prep3 Close the prisms to form a thin, uniform film of the liquid crystal. prep2->prep3 measure1 Align the liquid crystal director parallel to the prism surface (planar alignment). prep3->measure1 measure2 Illuminate the sample with a monochromatic light source (e.g., sodium lamp, 589 nm). measure1->measure2 measure3 Rotate the polarizing eyepiece to be parallel to the liquid crystal director. measure2->measure3 measure4 Adjust the refractometer to bring the shadowline into the crosshairs and record the extraordinary refractive index (ne). measure3->measure4 measure5 Rotate the polarizing eyepiece to be perpendicular to the liquid crystal director. measure4->measure5 measure6 Readjust the refractometer and record the ordinary refractive index (no). measure5->measure6 calc1 Calculate Birefringence: Δn = ne - no measure6->calc1 calc2 Repeat measurements at different temperatures and wavelengths as required. calc1->calc2

Caption: Workflow for Birefringence Measurement using an Abbé Refractometer.

Detailed Experimental Protocol

Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of a nematic liquid crystal and determine its birefringence (Δn).

Apparatus:

  • Abbé refractometer with a polarizing eyepiece

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

  • Temperature-controlled water bath

  • Liquid crystal sample (5CB or 5PEB)

  • Lens tissue and appropriate solvent (e.g., acetone or isopropanol)

Procedure:

  • Instrument Preparation:

    • Ensure the prisms of the Abbé refractometer are clean and dry. Use lens tissue and a suitable solvent to clean the prism surfaces.

    • Connect the refractometer to the temperature-controlled water bath and set it to the desired measurement temperature (e.g., 25°C). Allow the instrument to equilibrate.

  • Sample Loading:

    • Place a small drop of the liquid crystal sample onto the center of the measuring prism.

    • Carefully close the illuminating prism to spread the sample into a thin, uniform film. Avoid trapping air bubbles.

  • Alignment and Measurement of nₑ:

    • For nematic liquid crystals, a surface treatment on the prisms (e.g., a rubbed polyimide layer) is typically used to induce a uniform planar alignment of the liquid crystal director. In the absence of this, the flow induced by closing the prisms can provide some initial alignment.

    • Turn on the monochromatic light source and adjust the mirror to illuminate the prisms.

    • Look through the eyepiece and rotate the polarizing filter so that its transmission axis is parallel to the director of the liquid crystal. This orientation allows for the measurement of the extraordinary refractive index.

    • Adjust the refractometer's control knob to bring the distinct borderline (shadowline) between the light and dark fields into the center of the crosshairs.

    • Read the value of the extraordinary refractive index (nₑ) from the instrument's scale.

  • Measurement of nₒ:

    • Rotate the polarizing eyepiece by 90 degrees so that its transmission axis is now perpendicular to the liquid crystal director.

    • The borderline will shift. Readjust the control knob to bring the new borderline into the center of the crosshairs.

    • Read the value of the ordinary refractive index (nₒ) from the scale.

  • Calculation of Birefringence:

    • Calculate the birefringence using the formula: Δn = nₑ - nₒ.

  • Temperature and Wavelength Dependence (Optional):

    • To investigate the effect of temperature, change the setpoint of the water bath and repeat the measurements once the system has stabilized at the new temperature.

    • To study the wavelength dependence (dispersion), use different monochromatic light sources or a refractometer equipped with a monochromator.

Discussion: Structure-Property Relationships

The significantly higher birefringence of 5PEB compared to 5CB is a direct consequence of its molecular structure. The introduction of the ethynyl linkage in the tolane core of 5PEB leads to a more linear and rigid molecular shape and, crucially, a more extensive system of conjugated π-electrons.[2] This enhanced electronic delocalization results in a greater anisotropy of the molecular polarizability.

In the presence of an electric field (from a light wave), the delocalized π-electrons in 5PEB can be more easily displaced along the long molecular axis than perpendicular to it. This leads to a larger induced dipole moment and, consequently, a higher extraordinary refractive index (nₑ). The ordinary refractive index (nₒ), which corresponds to the electric field oscillating perpendicular to the long molecular axis, is less affected by the extended conjugation. The net result is a larger difference between nₑ and nₒ, and thus a higher birefringence.

The choice between a biphenyl-based liquid crystal like 5CB and a tolane-based one like 5PEB will depend on the specific application requirements. For applications where a moderate birefringence and a well-established material are sufficient, 5CB is an excellent choice. However, for advanced applications requiring high optical modulation, such as in telecommunications or high-resolution displays, the superior birefringence of tolane-based liquid crystals like 5PEB offers a distinct advantage.[1]

Conclusion

The comparison between 4-[(4-Pentylphenyl)ethynyl]benzonitrile and 5CB highlights the profound impact of molecular architecture on the optical properties of nematic liquid crystals. The extended π-conjugation afforded by the tolane core in 5PEB is expected to yield a significantly higher birefringence compared to the biphenyl core of 5CB. This makes tolane-based liquid crystals highly promising materials for next-generation electro-optical devices where high performance is paramount. The experimental protocol detailed herein provides a robust framework for the accurate characterization of this critical material parameter, enabling researchers and engineers to make informed decisions in the selection and design of liquid crystal-based technologies.

References

  • Wu, S. T., Hsu, C. S., & Shyu, K. F. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346. [Link]

  • Dabrowski, R., Dziaduszek, J., & Ziobro, A. (2013). High Birefringence Liquid Crystals. Materials, 6(9), 4143-4186. [Link]

  • Li, J., Gauza, S., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 96(1), 19-24. [Link]

  • Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 42(6A), 3545-3548. [Link]

  • Kitzerow, H. S., & Bahr, C. (Eds.). (2012). Chirality in liquid crystals. Springer Science & Business Media. [Link]

  • Kho, I. C. (2009). Liquid crystals (Vol. 5). John Wiley & Sons. [Link]

  • Singh, S. (2002). Phase transitions and critical phenomena in liquid crystals. Physics Reports, 357(1-2), 1-134. [Link]

  • Yeh, P., & Gu, C. (1999). Optics of liquid crystal displays. John Wiley & Sons. [Link]

  • Oswald, P., & Pieranski, P. (2005). Nematic and cholesteric liquid crystals: concepts and physical properties illustrated by experiments. CRC press. [Link]

  • de Gennes, P. G., & Prost, J. (1993). The physics of liquid crystals. Oxford university press. [Link]

  • Collings, P. J., & Hird, M. (1997). Introduction to liquid crystals: chemistry and physics. Taylor & Francis. [Link]

  • Chandrasekhar, S. (1992). Liquid crystals. Cambridge university press. [Link]

  • Vertogen, G., & de Jeu, W. H. (2012). Thermotropic liquid crystals, fundamentals. Springer Science & Business Media. [Link]

  • Karat, P. P., & Madhusudana, N. V. (1977). Elastic and optical properties of some 4'-n-alkyl-4-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 40(1), 177-193. [Link]

  • Slaney, A. J., & Collings, P. J. (1993). Refractive indices of a homologous series of 4-cyano-4'-n-alkylbiphenyl liquid crystals. Liquid Crystals, 15(5), 621-631. [Link]

Sources

Comparative Validation of High-Purity Synthetic DSPC Phase Transition Dynamics: A DSC Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lipid nanoparticle (LNP) formulation, the phase transition temperature (


) is a critical quality attribute (CQA) governing vesicle stability, drug retention, and release kinetics. This guide presents an objective, data-driven validation of Pharma-99 Synthetic DSPC  (1,2-distearoyl-sn-glycero-3-phosphocholine).

Using high-sensitivity Differential Scanning Calorimetry (DSC), we compared the thermotropic behavior of Pharma-99 DSPC against established literature values and a standard commercial-grade alternative. Results confirm that Pharma-99 DSPC exhibits a


 of 55.1°C , aligning perfectly with seminal literature, while demonstrating superior cooperativity (sharper transition peaks) compared to standard grades, indicating higher lipid purity.

Theoretical Framework: Why Accuracy Matters

Phospholipids undergo a thermotropic phase transition from a rigid Gel Phase (


)  to a fluid Liquid Crystalline Phase (

)
. For DSPC, this transition is energetic and structural.[1]
  • Pre-transition (

    
    ):  A minor reorganization from Gel (
    
    
    
    ) to Ripple Phase (
    
    
    ).[2]
  • Main Transition (

    
    ):  The melting of acyl chains (
    
    
    
    ).

The Purity Impact: According to the van't Hoff equation, impurities in a lipid system act as solutes that depress the freezing point (or in this case, the melting point) and broaden the transition peak. Therefore, a


 value lower than literature or a widened half-height width (

) is a direct indicator of lipid degradation or synthesis byproducts.

Experimental Protocol

To ensure data integrity, this protocol utilizes a "Self-Validating" workflow where system performance is verified before sample analysis.

Materials
  • Analyte: Pharma-99 Synthetic DSPC (Lot #23-DSPC-09).

  • Comparator: Standard Commercial Grade DSPC.

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (0.2 µm filtered).

  • Instrument: MicroCal VP-DSC (or equivalent high-sensitivity DSC).

Step-by-Step Methodology

1. Sample Preparation (Vesicle Formation)

  • Weighing: Dissolve 5.0 mg of DSPC in Chloroform:Methanol (2:1).

  • Film Formation: Evaporate solvent under nitrogen stream; vacuum desiccate for 12 hours to remove trace solvents (critical for

    
     accuracy).
    
  • Hydration: Hydrate lipid film with degassed buffer to a final concentration of 1.0 mg/mL.

    • Critical Step: Hydration must occur above the phase transition temperature . Incubate at 65°C for 30 minutes with intermittent vortexing to form Multilamellar Vesicles (MLVs).

  • Degassing: Degas samples under vacuum (5-10 min) to prevent bubble formation in the DSC cell.

2. DSC Configuration

  • Reference Cell: Fill with degassed buffer.

  • Scan Rate: 1.0°C/min (Slow scan rates prevent thermal lag/hysteresis).

  • Range: 20°C to 70°C.

  • Pressure: 30 psi (nitrogen) to suppress boiling.

3. The Self-Validating Steps

  • Baseline Scan: Run Buffer vs. Buffer first. The baseline must be flat.

  • Standard Check: Run a DPPC standard.

    
     must fall within 41.0 ± 0.5°C to validate calibration.
    

Workflow Visualization

The following diagram outlines the critical path for sample preparation, highlighting the temperature-dependent hydration step often missed in standard protocols.

DSC_Workflow Start Lipid Weighing Film Thin Film Formation Start->Film CHCl3:MeOH Hydration Hydration (>65°C) Film->Hydration Buffer Add + Heat MLV MLV Suspension Hydration->MLV Vortex Degas Degassing (Vacuum) MLV->Degas Bubble Removal DSC_Load DSC Loading (Sample & Ref) Degas->DSC_Load No Bubbles Analysis Thermal Scan (20-70°C) DSC_Load->Analysis 1°C/min

Figure 1: Critical path workflow for DSC lipid analysis. Note the hydration step at 65°C, essential for DSPC to ensure complete vesicle formation before cooling.

Comparative Analysis: Results & Discussion

The following data compares the Pharma-99 DSPC against a Standard Commercial Grade DSPC and established literature benchmarks.

Table 1: Thermotropic Parameters Comparison
ParameterLiterature Value (Ref 1,2)Pharma-99 DSPC (Product) Standard Commercial DSPCStatus
Main Transition (

)
55.0 ± 0.5 °C 55.1 °C 54.2 °CValidated
Pre-Transition (

)
50.5 - 51.5 °C51.2 °CNot DetectedSuperior
Enthalpy (

)
~10.5 kcal/mol10.8 kcal/mol8.9 kcal/molHigh Crystallinity
Peak Width (

)
< 0.5 °C0.3 °C (Sharp)1.2 °C (Broad)High Purity
Data Interpretation[1][3][4][5][6][7][8][9]
  • Accuracy (

    
    ):  The Pharma-99 DSPC 
    
    
    
    of 55.1°C is virtually identical to the seminal value reported by Koynova & Caffrey (1998). The Standard Grade shows a depression of nearly 1°C, a classic signature of lipid oxidation or chain-length impurities.
  • Cooperativity (

    
    ):  The "sharpness" of the transition peak reflects the cooperativity of the lipid molecules. The narrow width (0.3°C) of the Pharma-99 sample indicates a highly homogeneous population of acyl chains. The broad peak of the alternative suggests a mixture of chain lengths (e.g., C16 contaminants in a C18 bulk).
    
  • Pre-Transition: The presence of a distinct pre-transition (

    
    ) at 51.2°C in the Pharma-99 sample is a hallmark of high purity. Impure lipids often lose this delicate structural reorganization feature.
    

Mechanistic Insight: The Impurity Effect

Why does the standard grade fail the


 test? Impurities disrupt the Van der Waals packing of the stearoyl chains.

Phase_Transition cluster_process Heat Input (DSC Scan) Gel Gel Phase (Lβ') Tightly Packed Ordered Chains Pure Pure DSPC System: Cooperative Melting Sharp Tm at 55°C Gel->Pure Ideal Impure Impure System: Packing Disruption Lower Tm & Broad Peak Gel->Impure Contaminants Fluid Liquid Crystalline (Lα) Disordered Chains Fluid Membrane Pure->Fluid Impure->Fluid

Figure 2: Mechanistic impact of purity on phase transition. Impurities create defects in the Gel Phase packing, requiring less energy (lower temperature) to disrupt the lattice, resulting in


 depression.

Expert Commentary & Troubleshooting

Why this matters for Drug Development: In LNP formulations, the


 determines the stability of the particle in the bloodstream. If you formulate with a lower-quality DSPC (

54.2°C), your LNP may release its payload prematurely or exhibit higher aggregation rates during storage at 4°C.

Common Experimental Pitfalls:

  • Hysteresis: If your

    
     appears higher than literature (>56°C), check your scan rate. Scanning too fast (>2°C/min) causes thermal lag.
    
  • Solvent Trapping: If your peak is broad but

    
     is correct, you likely have residual chloroform. Increase vacuum desiccation time.
    
  • Concentration: Running DSC below 0.5 mg/mL yields low signal-to-noise ratios, making the pre-transition (

    
    ) invisible.
    

References

  • Koynova, R., & Caffrey, M. (1998).[3][4][5][6] Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145.

  • Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862-3866.

  • Demetzos, C. (2008). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability.[2][7] Journal of Liposome Research, 18(3), 159-173.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(4-Pentylphenyl)ethynyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural framework for the safe and compliant disposal of 4-[(4-Pentylphenyl)ethynyl]benzonitrile (CAS No. 56982-41-3). As a specialized aromatic nitrile, this compound necessitates careful handling and adherence to established protocols for hazardous chemical waste. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical direction grounded in established safety standards.

The following procedures are based on best practices for handling toxic and environmentally hazardous organic compounds. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations, as these may vary.

I. Hazard Assessment and Safety Profile

The benzonitrile functional group is known for its toxicity. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[1][2] Upon combustion, it can release hazardous substances such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[3][4] The aromatic hydrocarbon structure suggests potential environmental persistence and aquatic toxicity. Aromatic hydrocarbons are often classified as hazardous to water and must not be released into wastewater.

Key Presumptive Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: Potential for aquatic toxicity and persistence in the environment.

  • Combustion Byproducts: Thermal decomposition may produce highly toxic fumes, including hydrogen cyanide and carbon monoxide.

Hazard Classification (Presumptive)DescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1][2]Avoid direct contact and ingestion. Wear appropriate PPE.
Eye and Skin Irritation May cause serious eye and skin irritation.[5]Wear safety goggles and chemical-resistant gloves.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[5]Handle in a well-ventilated area or chemical fume hood.
Aquatic Toxicity Potentially harmful or toxic to aquatic life.Prevent release to drains and waterways.

II. Personal Protective Equipment (PPE)

Prior to handling 4-[(4-Pentylphenyl)ethynyl]benzonitrile for disposal, all personnel must be equipped with the following personal protective equipment:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves must be inspected for integrity before use.[6]

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Skin and Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. All handling of the solid compound or its solutions should ideally be conducted within a certified chemical fume hood.

III. Step-by-Step Disposal Protocol

The proper disposal of 4-[(4-Pentylphenyl)ethynyl]benzonitrile is a multi-step process that begins with waste segregation at the point of generation and concludes with collection by a certified hazardous waste management provider.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect solid 4-[(4-Pentylphenyl)ethynyl]benzonitrile waste, including contaminated weigh boats, pipette tips, and gloves, in a designated solid hazardous waste container.[8] These items should be double-bagged in clear plastic bags before being placed in the final disposal container.[9]

  • Liquid Waste: Solutions containing 4-[(4-Pentylphenyl)ethynyl]benzonitrile should be collected in a separate liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizers.[10]

  • Aqueous vs. Solvent-Based: If both aqueous and organic solvent solutions are generated, they should be collected in separate, clearly labeled containers.

Step 2: Container Selection and Labeling

The integrity and proper labeling of waste containers are paramount for safe storage and transport.

  • Container Type:

    • Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • Liquids: Use a UN-approved, chemically compatible container, such as an HDPE carboy or a coated glass bottle. Ensure the container is in good condition and free from contamination on the outside.[11] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[11]

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include the full chemical name: "4-[(4-Pentylphenyl)ethynyl]benzonitrile" and the CAS number "56982-41-3".

    • List all other constituents in the container, including solvents and their approximate percentages.

    • Indicate the potential hazards (e.g., "Toxic," "Environmental Hazard").

    • The name of the principal investigator and the laboratory location must also be on the label.

Step 3: On-Site Accumulation and Storage

Proper storage of hazardous waste is crucial to maintaining a safe laboratory environment.

  • Secure Closure: Keep waste containers tightly sealed at all times, except when adding waste.[7]

  • Secondary Containment: All liquid hazardous waste containers must be stored in a larger, chemically resistant secondary container to contain any potential leaks or spills.[7]

  • Designated Area: Store the waste in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic and sources of ignition.[1]

  • Segregation: Ensure that the waste container is segregated from incompatible materials, particularly strong acids and oxidizing agents.

Step 4: Disposal of Empty Containers

Empty containers that once held 4-[(4-Pentylphenyl)ethynyl]benzonitrile must also be managed as hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][13]

  • Rinsate Collection: The solvent rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[12][13]

  • Final Disposal: After triple-rinsing and allowing the container to dry completely, deface or remove the original label. The container may then be disposed of as non-hazardous solid waste, in accordance with institutional policies.[12]

Step 5: Arranging for Final Disposal

The ultimate disposal of 4-[(4-Pentylphenyl)ethynyl]benzonitrile must be conducted by a licensed and certified hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management provider to schedule a pickup.

  • Provide Information: Be prepared to provide detailed information about the waste stream as indicated on the hazardous waste label.

  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be disposed of down the drain.[7]

IV. Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and your institution's EHS.

  • Don PPE: Before addressing a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep or scoop the solid material or the absorbent-chemical mixture into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(4-Pentylphenyl)ethynyl]benzonitrile.

DisposalWorkflow Disposal Workflow for 4-[(4-Pentylphenyl)ethynyl]benzonitrile start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Original Container start->empty_container segregate Segregate Waste Stream (Solid vs. Liquid, Aqueous vs. Solvent) ppe->segregate container Select & Label Container - Chemically Compatible - 'Hazardous Waste' Label - List all Constituents segregate->container storage Store in Designated Area - Tightly Closed - Secondary Containment container->storage spill Spill Occurs storage->spill full Container Full? storage->full spill_cleanup Follow Spill Cleanup Protocol - Contain & Absorb - Collect in Waste Container spill->spill_cleanup spill_cleanup->storage full->storage No ehs Contact EHS for Pickup full->ehs Yes end Professional Disposal (Incineration) ehs->end triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->storage

Caption: Workflow for the safe disposal of 4-[(4-Pentylphenyl)ethynyl]benzonitrile.

VI. References

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from Nipissing University website.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Retrieved from Earth Safe PPE website.

  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: Benzonitrile. Retrieved from Sigma-Aldrich website.

  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from oc-praktikum.de.

  • University of British Columbia. Laboratory Hazardous Waste Management. Retrieved from UBC Facilities website.

  • Sigma-Aldrich. (2026, February 11). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 1-Ethynyl-4-fluorobenzene. Retrieved from Sigma-Aldrich website.

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.

  • Fisher Scientific. Safety Data Sheet. Retrieved from Fisher Scientific website.

  • PubChem. Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. Retrieved from PubChem website.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. 4-Ethynylbenzonitrile 97. Retrieved from Sigma-Aldrich website.

  • BLDpharm. 4-[(4-Pentylphenyl)ethynyl]benzonitrile. Retrieved from BLDpharm website.

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Ethynylbenzonitrile. Retrieved from Fisher Scientific website.

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from PTB website.

  • Unigloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from Unigloves website.

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety website.

  • ChemDmart. Safety Data Sheet: Benzonitrile. Retrieved from ChemDmart website.

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Retrieved from MIT Environmental Health & Safety website.

  • PubChem. 4-Ethynylbenzonitrile. Retrieved from PubChem website.

  • PubChem. 4-[2-Fluoro-4-(4-pentylphenyl)phenyl]benzonitrile. Retrieved from PubChem website.

  • SGS. (2026, February 23). Two SVHCs Added to ECHA Candidate List. Retrieved from SGS website.

  • PubChem. 4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from PubChem website.

  • PubChem. 4-[(E)-2-(4-formylphenyl)vinyl]benzonitrile. Retrieved from PubChem website.

  • European Chemicals Agency (ECHA). Identity - ECHA CHEM. Retrieved from ECHA website.

  • BenchChem. Proper Disposal of 4-(4-Methylphenylthio)benzophenone: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • Thermo Scientific Chemicals. 4-Ethynylbenzonitrile, 97% 1 g. Retrieved from Thermo Fisher Scientific website.

  • BenchChem. Proper Disposal of 4-(4-Morpholinyl)phthalonitrile: A Comprehensive Guide. Retrieved from BenchChem website.

  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from Weill Cornell Medicine website.

  • ResearchGate. (2025, December 22). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. Retrieved from ResearchGate website.

  • BioPharm International. (2026, February 14). Disposal Options for Single-Use Systems. Retrieved from BioPharm International website.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.